Buflomedil Hydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;/h11-12H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPACSAHMZADFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55837-25-7 (Parent) | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6046977 | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35543-24-9 | |
| Record name | Buflomedil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buflomedil hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buflomedil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buflomedil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(2,4,6-trimethoxybenzoyl)propyl]pyrrolidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFLOMEDIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J944AFS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buflomedil Hydrochloride: A Multifaceted Vasoactive Agent
An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil hydrochloride is a vasoactive drug that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action, which extends beyond simple vasodilation. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its molecular interactions, effects on cellular signaling pathways, and physiological consequences. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the key pathways involved, catering to an audience of researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound exerts its pharmacological effects through a combination of several key mechanisms:
-
Alpha-Adrenoceptor Antagonism : Buflomedil acts as a non-selective antagonist at both α1 and α2-adrenergic receptors. This blockade of adrenergic receptors on vascular smooth muscle cells inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and increased blood flow. Studies have also indicated a degree of selectivity for the α1A-adrenoceptor subtype over the α1B-subtype.
-
Modulation of Calcium Channels : The drug exhibits a weak, non-specific calcium antagonistic effect. By modulating calcium channels, Buflomedil reduces the influx of extracellular calcium into vascular smooth muscle cells, which is a critical step for muscle contraction. This action contributes to the relaxation of the vascular musculature and the resulting vasodilation.
-
Inhibition of Platelet Aggregation : Buflomedil has been shown to inhibit platelet aggregation. This effect is most pronounced against epinephrine-induced aggregation, which is consistent with its α2-adrenergic blocking activity on platelets. The inhibition of ADP and collagen-induced aggregation is weaker. This anti-platelet activity is beneficial in preventing thrombus formation in compromised vasculature.
-
Improvement of Blood Rheology : A significant aspect of Buflomedil's action is its ability to improve the flow properties of blood. It has been demonstrated to enhance the deformability of red blood cells, facilitating their passage through the microcirculation.
-
Potential Interaction with Calmodulin : Some evidence suggests that Buflomedil may interact with calmodulin, a key intracellular calcium sensor. However, the precise nature and significance of this interaction in its overall mechanism of action require further elucidation.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in its various mechanisms of action.
Table 1: Adrenoceptor Binding Affinity
| Receptor Subtype | Ligand | Parameter | Value (µM) | Species | Reference |
| α1A-Adrenoceptor | Buflomedil | Ki | 4.06 | Rat | |
| α1B-Adrenoceptor | Buflomedil | Ki | 6.84 | Rat | |
| α2-Adrenoceptor | [3H]-yohimbine | IC50 | 1 ± 0.5 | Human |
Table 2: Inhibition of Platelet Aggregation
| Inducing Agent | Effect | Concentration | Reference |
| Epinephrine | Significant inhibition | Micromolar range | |
| ADP | Weak inhibition | ~ 1 mM | |
| Collagen | Weak inhibition | ~ 1 mM |
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to elucidate the mechanism of action of this compound.
Radioligand Binding Assays for Adrenoceptor Affinity
-
Objective : To determine the binding affinity of this compound to α-adrenergic receptor subtypes.
-
Methodology :
-
Membrane Preparation : Membranes are prepared from tissues expressing the target receptors (e.g., rat prostate for α1A-AR and spleen for α1B-AR).
-
Incubation : The membranes are incubated with a specific radioligand (e.g., [3H]prazosin for α1 receptors or [3H]yohimbine for α2 receptors) and varying concentrations of unlabeled Buflomedil.
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The concentration of Buflomedil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
Isolated Organ Bath for Vascular Smooth Muscle Contraction
-
Objective : To assess the effect of Buflomedil on vascular smooth muscle contraction.
-
Methodology :
-
Tissue Preparation : Rings of arteries or veins (e.g., canine arteries) are dissected and mounted in organ baths filled with a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording : The tissues are connected to isometric force transducers to record changes in tension.
-
Contraction Induction : Contractions are induced by adding a vasoconstrictor agent (e.g., norepinephrine, phenylephrine) to the organ bath.
-
Drug Application : After a stable contraction is achieved, increasing concentrations of Buflomedil are added to the bath to generate a cumulative concentration-response curve.
-
Data Analysis : The inhibitory effect of Buflomedil is quantified by measuring the reduction in the contractile response.
-
Platelet Aggregometry
-
Objective : To measure the effect of Buflomedil on platelet aggregation.
-
Methodology :
-
Platelet-Rich Plasma (PRP) Preparation : Whole blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement : The PRP is placed in a cuvette in an aggregometer, which measures light transmission.
-
Agonist Induction : A platelet aggregating agent (e.g., ADP, collagen, epinephrine) is added to the PRP to induce aggregation, which causes an increase in light transmission.
-
Inhibition Assay : PRP is pre-incubated with Buflomedil at various concentrations before the addition of the agonist.
-
Data Analysis : The percentage of aggregation is calculated, and the inhibitory effect of Buflomedil is determined by comparing the aggregation in the presence and absence of the drug.
-
Erythrocyte Deformability Measurement
-
Objective : To evaluate the effect of Buflomedil on the deformability of red blood cells.
-
Methodology :
-
Blood Sample Preparation : Whole blood is collected and prepared.
-
Filtration Technique : The deformability is assessed by measuring the rate at which a diluted suspension of red blood cells passes through a filter with pores of a defined size (e.g., 5 µm).
-
Measurement : The time taken for a specific volume of the cell suspension to pass through the filter is recorded. An increase in the filtration rate indicates improved deformability.
-
In Vitro/Ex Vivo Analysis : The effect of Buflomedil can be assessed by adding it directly to the blood sample (in vitro) or by administering it to subjects and then collecting blood samples for analysis (ex vivo).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Buflomedil and a typical experimental workflow for its characterization.
Caption: Alpha-Adrenoceptor Antagonism by Buflomedil.
Caption: Calcium Channel Modulation by Buflomedil.
Caption: Experimental Workflow for Buflomedil Characterization.
Conclusion
This compound is a vasoactive agent with a distinctive pharmacological profile characterized by its multi-target mechanism of action. Its ability to antagonize α-adrenergic receptors, weakly modulate calcium channels, inhibit platelet aggregation, and improve red blood cell deformability collectively contributes to its therapeutic effects in vascular disorders. This in-depth guide has provided a technical overview of these core mechanisms, supported by quantitative data, descriptions of experimental protocols, and visual representations of the underlying pathways. A thorough understanding of these intricate mechanisms is paramount for the continued research, development, and optimal clinical application of Buflomedil and related compounds. Further research to fully elucidate the quantitative aspects of its interaction with calcium channels and calmodulin will provide an even more complete picture of its pharmacological actions.
The Pharmacokinetics and Metabolism of Buflomedil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil (B1668037) Hydrochloride is a vasoactive agent that has been utilized in the management of peripheral and cerebral vascular diseases. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of Buflomedil Hydrochloride. It summarizes key pharmacokinetic parameters from human studies, details analytical methodologies for its quantification in biological matrices, and visually represents its metabolic pathway and mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Pharmacokinetics
This compound exhibits pharmacokinetic properties that are crucial for its clinical application. Studies in humans have demonstrated that its pharmacokinetics are linear within the therapeutic dose ranges.
Absorption
Buflomedil is readily absorbed from the gastrointestinal tract following oral administration. However, it undergoes a significant first-pass metabolism in the liver, which reduces its systemic bioavailability. The average oral bioavailability has been reported to be approximately 72%.
Distribution
Following absorption, buflomedil is distributed throughout the body. The apparent volume of distribution at steady state (Vdss) has been determined to be approximately 1.32 ± 0.26 L/kg, suggesting a moderate distribution into tissues.
Metabolism
The metabolism of Buflomedil is a key determinant of its duration of action and elimination. The primary site of metabolism is the liver. The most well-documented metabolic pathway is demethylation, leading to the formation of its major active metabolite.
Excretion
Buflomedil and its metabolites are primarily excreted in the urine. Following intravenous administration, approximately 23.6% of the dose is recovered in the urine as the intact drug and 18.7% as the metabolite, paradesmethyl buflomedil. After oral administration, these values are 18% and 14.8%, respectively.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound obtained from studies in healthy human volunteers and patients.
| Parameter | Value | Study Population | Administration Route | Dose | Reference |
| Tmax (Time to Peak Concentration) | 1.8 ± 0.8 h | Patients with Atherosclerotic Disease | Oral (Immediate-Release) | 300 mg | [1] |
| 5.5 ± 3.5 h | Patients with Atherosclerotic Disease | Oral (Sustained-Release) | 600 mg | [1] | |
| Cmax (Peak Plasma Concentration) | Not explicitly stated in the provided abstract. | - | - | - | |
| AUC (Area Under the Curve) | 28.7 ± 16.0 µg/mLh (AUC0-∞) | Patients with Atherosclerotic Disease | Oral (Immediate-Release) | 300 mg b.i.d. | [1] |
| 32.1 ± 20.7 µg/mLh (AUC0-∞) | Patients with Atherosclerotic Disease | Oral (Sustained-Release) | 600 mg | [1] | |
| t1/2 (Half-Life) | 2.97 h | Normal Subjects | Oral | 150-450 mg | [2] |
| 3.25 h | Normal Subjects | Intravenous | 50-200 mg | [2] | |
| 2.07 h (mean, range: 1.47-2.6 h) | Volunteers | Oral | 450 mg | [3] | |
| Bioavailability (F) | ~72% | Normal Subjects | Oral | 150-450 mg | [2] |
| Volume of Distribution (Vdss) | 1.32 ± 0.26 L/kg | Normal Subjects | Intravenous | 50-200 mg | [2] |
Metabolism of this compound
The biotransformation of Buflomedil primarily occurs in the liver. The main metabolic pathway identified is O-demethylation of one of the methoxy (B1213986) groups on the phenyl ring, resulting in the formation of paradesmethyl buflomedil. Other metabolites, such as CRL40634 and CRL40598, have also been mentioned in the literature, indicating that the metabolism of buflomedil may be more complex.
Metabolic pathway of this compound.
Experimental Protocols
Accurate quantification of Buflomedil and its metabolites in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method
A validated HPLC method for the determination of buflomedil in plasma has been described as follows:
-
Sample Preparation: Protein precipitation of plasma samples with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic System:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution).
-
Flow Rate: Isocratic elution at a constant flow rate.
-
-
Detection: UV detection at a specific wavelength.
Experimental workflow for HPLC analysis of Buflomedil.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
Gas Chromatography:
-
Column: A capillary column with a suitable stationary phase.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Temperature Program: A programmed temperature gradient to separate the components of the sample.
-
-
Mass Spectrometry:
-
Ionization: Typically electron ionization (EI).
-
Detection: A mass analyzer (e.g., quadrupole) to detect and quantify the fragments of the analyte.
-
Mechanism of Action
The vasodilatory effects of this compound are attributed to a multi-faceted mechanism of action, primarily involving the antagonism of alpha-adrenergic receptors and modulation of calcium channels in vascular smooth muscle cells.
Buflomedil acts as a non-selective antagonist at α1- and α2-adrenergic receptors.[4] By blocking these receptors, it inhibits the vasoconstrictor effects of endogenous catecholamines like norepinephrine. This leads to relaxation of vascular smooth muscle and subsequent vasodilation. Additionally, buflomedil has been shown to have a weak calcium antagonistic effect, further contributing to its vasodilatory properties by reducing calcium influx into smooth muscle cells.[5] Studies have also indicated a preferential antagonistic effect on α1A-adrenoceptors.
Mechanism of action of Buflomedil on vascular smooth muscle.
Conclusion
This technical guide has synthesized the available information on the pharmacokinetics and metabolism of this compound. The key pharmacokinetic parameters have been presented, and established analytical methods for its quantification have been detailed. While the major metabolic pathway has been identified, further research is warranted to fully elucidate the complete metabolic profile and the specific enzymes involved. Similarly, a more detailed understanding of the downstream signaling cascades following receptor antagonism and channel modulation would provide a more complete picture of its mechanism of action. The information compiled herein serves as a valuable foundation for future research and development involving this vasoactive agent.
References
- 1. Evaluation of two buflomedil tablet formulations in patients with atherosclerotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical pharmacokinetics of buflomedil in normal subjects after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of buflomedil after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Buflomedil Hydrochloride: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil (B1668037) Hydrochloride is a vasoactive drug that has been utilized for its therapeutic effects on peripheral and cerebral blood flow. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for its synthesis, analysis, and biological evaluation. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical Identity and Physicochemical Properties
Buflomedil Hydrochloride, chemically known as 4-(1-Pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone hydrochloride, is a synthetic compound belonging to the pyrolidine and butyrophenone (B1668137) classes.
Chemical Structure:
-
IUPAC Name: 4-pyrrolidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride[1]
-
CAS Number: 35543-24-9[2]
-
Molecular Weight: 343.85 g/mol [2]
Physicochemical Data Summary:
| Property | Value | Reference |
| Melting Point | 192-193 °C (decomposes) | [3] |
| Boiling Point | Data not available | |
| Solubility | Freely soluble in water, soluble in ethanol (B145695) (96%), very slightly soluble in acetone. | [3] |
| pKa | Data not available | |
| Appearance | White to off-white crystalline powder | [2] |
Pharmacological Properties
This compound exerts its pharmacological effects through a multi-faceted mechanism of action, primarily as a vasoactive agent.
Mechanism of Action
The primary mechanisms of action of this compound include:
-
Alpha-Adrenoceptor Antagonism: It acts as a non-selective alpha-adrenoceptor antagonist, blocking both α₁ and α₂ receptors.[4] This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and increased blood flow.[4][5]
-
Weak Calcium Channel Blockade: Buflomedil exhibits weak calcium channel blocking activity in vascular smooth muscle.[6] By reducing calcium ion influx, it promotes smooth muscle relaxation, further contributing to its vasodilatory effect.[6]
-
Rheological Effects: The compound improves blood flow characteristics by:
Pharmacokinetics
| Parameter | Value | Reference |
| Absorption | Readily absorbed from the gastrointestinal tract. | |
| Bioavailability | ~55-80% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | |
| Plasma Half-life (t½) | Approximately 2-3 hours | |
| Volume of Distribution (Vd) | ~1.3 - 1.9 L/kg | |
| Metabolism | Primarily hepatic. | |
| Excretion | Mainly via urine as metabolites and unchanged drug. |
Pharmacodynamics
The primary pharmacodynamic effect of Buflomedil is vasodilation, leading to an increase in peripheral and cerebral blood flow. This is particularly beneficial in ischemic tissues. Clinical studies have demonstrated its efficacy in increasing pain-free walking distance in patients with intermittent claudication.[11]
Therapeutic Uses and Toxicology
Therapeutic Applications
This compound has been primarily indicated for the treatment of:
-
Peripheral Arterial Occlusive Disease (PAOD): Including intermittent claudication and rest pain.[11]
-
Cerebrovascular Insufficiency: To improve blood flow to the brain.
Adverse Effects and Toxicity
Common adverse effects include gastrointestinal disturbances, headache, dizziness, and flushing. However, more severe neurological and cardiac toxicities have been reported, particularly at higher doses. These safety concerns led to the suspension of its marketing authorization in the European Union. Overdose can lead to convulsions, tachycardia, and severe hypotension.
Experimental Protocols
Synthesis of this compound
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Chlorobenzene (anhydrous)
-
Hydrochloric acid (gas and 5N solution in ether)
-
Sodium hydroxide (B78521) solution
-
Ether (anhydrous)
-
Sodium sulfate (B86663) (anhydrous)
-
Activated carbon
-
Standard laboratory glassware, stirring apparatus, and reflux condenser.
Procedure:
-
Preparation of 4-Pyrrolidinobutyronitrile: React 4-chlorobutyronitrile with an excess of pyrrolidine in a suitable solvent under reflux. Monitor the reaction by TLC. After completion, remove the excess pyrrolidine and solvent under reduced pressure. Purify the product by distillation or chromatography.
-
Friedel-Crafts Acylation:
-
In a three-neck flask equipped with a stirrer, gas inlet, and condenser, dissolve 1,3,5-trimethoxybenzene in anhydrous chlorobenzene.
-
Add the prepared 4-pyrrolidinobutyronitrile to the solution.
-
Cool the mixture to 15-20°C and bubble dry hydrochloric acid gas through the solution for approximately 4 hours while stirring.
-
-
Hydrolysis and Ketone Formation:
-
After the acylation reaction, cool the mixture to 5°C and add water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and heat under reflux for 1 hour to hydrolyze the intermediate and form the ketone.
-
-
Extraction and Purification:
-
Cool the aqueous solution and make it alkaline with sodium hydroxide solution.
-
Extract the product twice with ether.
-
Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.
-
-
Salt Formation and Recrystallization:
-
Filter the dried ether solution and slowly add a 5N solution of hydrochloric acid in ether while stirring.
-
Cool the mixture in an ice bath to precipitate this compound.
-
Collect the crude product by filtration and wash with cold ether.
-
Recrystallize the crude product from isopropanol with the addition of activated carbon to obtain a white, crystalline powder.
-
Dry the final product under vacuum.
-
Logical Workflow for Synthesis:
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantification of this compound in bulk drug and pharmaceutical formulations.[12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of methanol, water, acetonitrile, and triethylamine (B128534) (50:30:20:0.4, v/v/v/v), with the pH adjusted to 6.5 with phosphoric acid.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[13]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and peak area with those of the standards.
-
Experimental Workflow for HPLC Analysis:
Biological Evaluation: In Vitro Platelet Aggregation Assay
This protocol describes an in vitro assay to evaluate the effect of this compound on platelet aggregation.[14][15]
Materials:
-
Freshly drawn human blood collected in tubes containing 3.2% sodium citrate.
-
This compound stock solution in a suitable solvent (e.g., saline or DMSO, ensuring final solvent concentration does not affect aggregation).
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), collagen, and epinephrine.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregometer.
-
Pipettes and cuvettes for the aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes).
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, or epinephrine) at a predetermined concentration.
-
Record the change in light transmittance for a set time (e.g., 5-10 minutes).
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Repeat the experiment with a range of this compound concentrations to determine the IC₅₀.
-
Signaling Pathways
The vasodilatory and antiplatelet effects of this compound are mediated through specific signaling pathways.
Alpha-Adrenoceptor Antagonism Signaling Pathway
Calcium Channel Blockade Signaling Pathway
Conclusion
This compound is a pharmacologically active compound with a well-characterized mechanism of action involving alpha-adrenoceptor antagonism and weak calcium channel blockade. This guide provides essential technical information and detailed experimental protocols to support further research and development of this and similar vasoactive compounds. While its clinical use has been limited due to safety concerns, its study continues to provide valuable insights into the pharmacology of vascular diseases.
References
- 1. This compound | C17H26ClNO4 | CID 6420013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 35543-24-9 [amp.chemicalbook.com]
- 4. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 5. Alpha blocker - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 9. [Effect of buflomedil on the behavior of platelet aggregation and its clinical evaluation in elderly patients with chronic cerebrovascular insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of buflomedil on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Testing platelet aggregation activity [protocols.io]
Early In-Vitro Studies of Buflomedil Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational in-vitro studies of Buflomedil (B1668037) Hydrochloride, a vasoactive agent. The document outlines its core mechanisms of action, presents quantitative data from early research, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways involved.
Core Mechanisms of Action
Early in-vitro research has established that Buflomedil Hydrochloride exerts its pharmacological effects through a multi-faceted approach, primarily targeting vascular smooth muscle and blood components. The principal mechanisms identified are:
-
Alpha-Adrenergic Receptor Antagonism: Buflomedil acts as an antagonist at both α1 and α2-adrenergic receptors.[1][2][3] By blocking these receptors on vascular smooth muscle, it inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[1]
-
Modulation of Intracellular Calcium Levels: The compound has been shown to influence intracellular calcium concentrations in vascular smooth muscle cells. It is suggested that Buflomedil modulates calcium channels, thereby reducing the influx of calcium that is essential for muscle contraction.[1] This action contributes to its overall vasodilatory effect.
-
Hemorheological Effects: Buflomedil has demonstrated a positive impact on the flow properties of blood. It improves the deformability of red blood cells, which is crucial for their passage through narrow capillaries.[1] Additionally, it exhibits anti-platelet aggregation properties, reducing the propensity of platelets to clump together.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in-vitro studies on this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | Radioligand | Assay Type | IC50 Value | Tissue/Cell Type |
| α2-Adrenergic | [3H]-Yohimbine | Competition Binding | 1 ± 0.5 µM | Human Platelets |
Table 2: Platelet Aggregation Inhibition
| Inducing Agent | Buflomedil Concentration | Effect |
| Epinephrine | Micromolar (µM) range | Significant inhibition |
| ADP | Approx. 1 millimolar (mM) | Weak inhibition |
| Collagen | Approx. 1 millimolar (mM) | Weak inhibition |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key in-vitro experiments to characterize the activity of this compound.
Alpha-Adrenergic Receptor Binding Assay
This assay is designed to determine the binding affinity of this compound to α-adrenergic receptors.
Objective: To quantify the interaction between Buflomedil and α-adrenergic receptors using radioligand displacement.
Materials:
-
Membrane preparations from a suitable tissue source (e.g., rat brain, human platelets).
-
Radioligand: [3H]-Prazosin (for α1 receptors) or [3H]-Yohimbine (for α2 receptors).
-
Unlabeled this compound.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the incubation buffer.
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known unlabeled antagonist (non-specific binding).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of Buflomedil. The IC50 value (the concentration of Buflomedil that inhibits 50% of the specific radioligand binding) can then be determined from this curve.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by various agonists.
Objective: To assess the anti-platelet aggregation effect of Buflomedil.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregating agents: Epinephrine, ADP, Collagen.
-
This compound solutions of varying concentrations.
-
An aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge a portion of the remaining blood at a high speed to obtain PPP.
-
Baseline Calibration: Use PPP to set the 100% aggregation baseline and PRP to set the 0% aggregation baseline in the aggregometer.
-
Incubation: Pipette a known volume of PRP into a cuvette and pre-incubate it with either a vehicle control or a specific concentration of this compound at 37°C for a defined period.
-
Induction of Aggregation: Add the aggregating agent (e.g., epinephrine) to the cuvette to induce platelet aggregation.
-
Measurement: The aggregometer records the change in light transmission through the PRP as platelets aggregate.
-
Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Compare the aggregation in the presence of Buflomedil to the control to determine the inhibitory effect.
Erythrocyte Deformability Assay (Filtration Method)
This method assesses the effect of this compound on the ability of red blood cells to change shape and pass through small pores.
Objective: To measure the improvement in erythrocyte deformability mediated by Buflomedil.
Materials:
-
Freshly collected whole blood.
-
Phosphate-buffered saline (PBS).
-
This compound.
-
Micropore filters (e.g., polycarbonate filters with a defined pore size, typically 5 µm).
-
A filtration device connected to a pressure transducer.
Procedure:
-
Erythrocyte Preparation: Wash the red blood cells from the whole blood with PBS to remove plasma and other blood components. Resuspend the erythrocytes in PBS to a specific hematocrit.
-
Incubation: Incubate a sample of the erythrocyte suspension with a known concentration of this compound for a set duration. A control sample is incubated with the vehicle.
-
Filtration: Pass the erythrocyte suspension through the micropore filter at a constant flow rate.
-
Pressure Measurement: The pressure transducer records the pressure required to maintain the constant flow rate as the erythrocytes pass through the filter.
-
Data Analysis: An increase in the pressure indicates a decrease in deformability, as the less deformable cells clog the pores. A lower pressure reading in the presence of Buflomedil compared to the control indicates improved erythrocyte deformability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in-vitro characterization.
References
The Genesis of a Vasoactive Agent: An In-depth Technical Guide to the Discovery and History of Buflomedil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil (B1668037) Hydrochloride, a vasoactive drug, has a multifaceted history from its development by Laboratoire Lafon to its application in treating peripheral and cerebral vascular diseases. This technical guide provides a comprehensive overview of its discovery, synthesis, and the experimental validation of its mechanism of action. It details the key experimental protocols that were instrumental in characterizing its pharmacological profile, including its non-selective alpha-adrenergic antagonism and its effects on erythrocyte deformability. Quantitative data from seminal preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of Buflomedil Hydrochloride's scientific journey.
Discovery and Historical Development
Buflomedil was developed by the French pharmaceutical company, Laboratoire Lafon , which was founded by Louis Lafon. The initial synthesis of Buflomedil is linked to a U.S. patent filed in 1975, with the patent number 3,895,030 [1]. The development of Buflomedil was part of a broader effort to identify new vasoactive compounds for the treatment of circulatory disorders. Laboratoire Lafon was later acquired by Cephalon, which continued the marketing of the drug in various regions.
Over the years, Buflomedil found its clinical application in the management of intermittent claudication and other conditions associated with peripheral arterial disease[2][3]. However, its use has been curtailed in some regions due to safety concerns[1].
Synthesis of this compound
The chemical synthesis of Buflomedil involves a multi-step process. One of the common synthesis routes is the Hoesch reaction , which involves the acylation of 1,3,5-trimethoxybenzene (B48636) with 4-pyrrolidinobutyronitrile in the presence of gaseous hydrochloric acid in a chlorobenzene (B131634) solvent[1]. The resulting product is Buflomedil, which is then converted to its hydrochloride salt for pharmaceutical use.
Mechanism of Action
This compound exerts its therapeutic effects through a combination of pharmacological actions, primarily as a non-selective alpha-adrenergic receptor antagonist and by improving blood rheology.
Alpha-Adrenergic Receptor Antagonism
Buflomedil acts as an antagonist at both α1 and α2-adrenergic receptors[4]. The blockade of α1-adrenergic receptors on vascular smooth muscle cells inhibits vasoconstriction induced by endogenous catecholamines like norepinephrine (B1679862) and epinephrine[5]. This leads to vasodilation and an increase in blood flow.
The signaling pathway for α1-adrenergic receptor activation involves the Gq protein-coupled receptor superfamily[6]. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction[8][9][10]. By blocking this receptor, Buflomedil prevents these downstream signaling events, leading to smooth muscle relaxation.
Improvement of Blood Rheology
Buflomedil has been shown to improve the deformability of erythrocytes (red blood cells)[11]. This is a crucial factor in microcirculation, as more flexible red blood cells can more easily pass through narrow capillaries. The proposed mechanism for this effect is an increase in intracellular ATP (adenosine triphosphate) levels within the erythrocytes[12][13]. Increased ATP is thought to contribute to the maintenance of the red blood cell membrane's structural integrity and flexibility.
Key Experimental Protocols
The pharmacological properties of this compound have been elucidated through a series of key in vitro and in vivo experiments.
Radioligand Binding Assay for Alpha-Adrenoceptor Affinity
To determine the binding affinity of Buflomedil for alpha-adrenergic receptors, radioligand binding assays are employed.
-
Objective: To quantify the affinity of Buflomedil for α1A and α1B-adrenoceptors.
-
Methodology:
-
Membrane Preparation: Membranes from tissues rich in the desired receptor subtype (e.g., rat prostate for α1A and spleen for α1B) are prepared by homogenization and differential centrifugation[14][15].
-
Radioligand: [3H]prazosin, a selective α1-adrenoceptor antagonist, is used as the radioligand[14].
-
Incubation: The prepared membranes are incubated with a fixed concentration of [3H]prazosin and varying concentrations of Buflomedil[15][16]. The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium[16].
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B)[16]. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter[16].
-
Data Analysis: The concentration of Buflomedil that inhibits 50% of the specific binding of [3H]prazosin (IC50) is determined. The affinity of Buflomedil (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Erythrocyte Deformability Measurement
The effect of Buflomedil on the flexibility of red blood cells is a key aspect of its mechanism of action. The Reid-Dormandy method is a classic technique used to assess erythrocyte filterability[17].
-
Objective: To measure the change in erythrocyte deformability after treatment with Buflomedil.
-
Methodology:
-
Blood Sample Preparation: Whole blood is collected and prepared. A suspension of red blood cells in a buffer is often used.
-
Filtration Apparatus: A filtration system is set up, typically consisting of a syringe, a filter holder with a micropore filter (e.g., 5 µm pore size), and a collection tube.
-
Measurement: A known volume of the red blood cell suspension is passed through the filter under a constant negative pressure. The time taken for the sample to pass through the filter is recorded.
-
Treatment: The experiment is repeated with red blood cells that have been incubated with Buflomedil at various concentrations.
-
Data Analysis: An increase in the filtration rate (or a decrease in the filtration time) indicates an improvement in erythrocyte deformability. The results are often expressed as a percentage change compared to a control (untreated) sample.
-
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Alpha-Adrenoceptor Binding Affinity of Buflomedil
| Receptor Subtype | Tissue Source | Radioligand | Buflomedil Affinity (Ki Ratio) | Reference |
| α1A-adrenoceptor | Rat Prostate | [3H]prazosin | 4.06 | [14] |
| α1B-adrenoceptor | Rat Spleen | [3H]prazosin | 6.84 | [14] |
Table 2: Effect of Buflomedil on Erythrocyte ATP Levels
| Treatment | Duration | Number of Patients | Outcome | Reference |
| Buflomedil 600 mg/day | 7 days | 10 | Increased erythrocyte ATP in all patients | [12] |
Table 3: Efficacy of Buflomedil in Intermittent Claudication (Clinical Trial Data)
| Study | Treatment Group | Placebo Group | Outcome Measure | Improvement with Buflomedil | Reference |
| Trübestein 1984 | Buflomedil (n=47) | Placebo (n=46) | Pain-Free Walking Distance | WMD: 75.1 m (95% CI: 20.6 to 129.6) | [18] |
| Trübestein 1984 | Buflomedil (n=47) | Placebo (n=46) | Maximum Walking Distance | WMD: 80.7 m (95% CI: 9.4 to 152) | [18] |
| Diamantopoulos 2001 | Buflomedil (n=20) | Placebo (n=20) | Pain-Free Walking Distance | WMD: 80.6 m (95% CI: 3.0 to 158.2) | [18] |
| Diamantopoulos 2001 | Buflomedil (n=20) | Placebo (n=20) | Maximum Walking Distance | WMD: 171.4 m (95% CI: 51.3 to 291.5) | [18] |
WMD: Weighted Mean Difference; CI: Confidence Interval
Conclusion
This compound emerged from the pioneering work of Laboratoire Lafon as a vasoactive agent with a unique dual mechanism of action: alpha-adrenergic blockade and enhancement of blood rheology. The experimental protocols detailed in this guide, from radioligand binding assays to erythrocyte deformability studies, were fundamental in characterizing its pharmacological profile. The quantitative data from these studies provided the evidence for its clinical use in treating vascular disorders. While its therapeutic journey has seen both progress and setbacks, the scientific story of Buflomedil remains a valuable case study in drug discovery and development, illustrating the intricate process of translating a chemical entity into a therapeutic agent. This guide serves as a technical resource for researchers and scientists to understand the foundational science behind this compound.
References
- 1. Buflomedil - Wikipedia [en.wikipedia.org]
- 2. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Effects of buflomedil on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Changes in erythrocyte ATP after the oral administration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Protective effect of this compound on erythrocyte sickling. In vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. A simple method for measuring erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buflomedil for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Affinity of Buflomedil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil (B1668037) Hydrochloride is a vasoactive agent recognized for its therapeutic applications in peripheral and cerebral vascular diseases. Its mechanism of action is primarily attributed to its interaction with adrenergic receptors and calcium channels, leading to vasodilation and improved blood flow. This technical guide provides a comprehensive overview of the receptor binding affinity of Buflomedil Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways.
Receptor Binding Affinity of this compound
This compound exhibits a multifaceted interaction with various receptors, primarily targeting α-adrenergic receptors. It is classified as a non-selective α-adrenoceptor antagonist, demonstrating affinity for both α1 and α2 subtypes.[1][2][3] Additionally, it has been shown to modulate calcium channels, contributing to its vasodilatory effects.[2]
Adrenergic Receptor Binding
Studies have elucidated the binding affinity of Buflomedil for α1-adrenoceptor subtypes. A key study investigating its effect on rat prostate α1A-adrenoceptors and spleen α1B-adrenoceptors provides specific inhibition constants (Ki).[4]
Table 1: this compound Binding Affinity for α-Adrenergic Receptors
| Receptor Subtype | Tissue Source (Species) | Radioligand | Ki (μM) | Reference |
| α1A-Adrenoceptor | Prostate (Rat) | [3H]prazosin | 4.06 ± 0.45 | [4] |
| α1B-Adrenoceptor | Spleen (Rat) | [3H]prazosin | 6.84 ± 0.95 | [4] |
The data indicate a preferential, albeit modest, selectivity for the α1A-adrenoceptor over the α1B-adrenoceptor.[4] Further research is required to determine the binding affinities for the α1D and α2-adrenoceptor subtypes to provide a complete adrenergic profile.
Other Receptor Interactions
Beyond its primary targets, Buflomedil has been shown to interact with other receptors, although the clinical significance of these interactions is less understood.
Table 2: this compound Binding Affinity for Other Receptors
| Receptor | Type | Action | Ki (-log[M]) | Reference |
| Sigma non-opioid intracellular receptor 1 | Membrane receptor | Not specified | 5.89 | [5] |
| 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase | Enzyme | Not specified | 7.22 | [5] |
Calcium Channel Modulation
This compound exerts a nonspecific and weak calcium antagonistic effect, contributing to its vasodilatory properties by reducing the influx of calcium into vascular smooth muscle cells.[2][6] However, specific quantitative binding data, such as Kd or IC50 values for voltage-gated calcium channels, are not yet available in the published literature.
Experimental Protocols
The determination of Buflomedil's binding affinity relies on established experimental techniques, primarily radioligand binding assays.
Radioligand Displacement Assay for α1-Adrenoceptors
This protocol is based on the methodology described by Tang et al. (2004) for determining the Ki of Buflomedil at α1A and α1B-adrenoceptors.[4]
Objective: To determine the inhibition constant (Ki) of this compound for α1A and α1B-adrenoceptors by measuring its ability to displace the radioligand [3H]prazosin from its binding sites.
Materials:
-
Tissues: Male Wistar rat prostate (for α1A-adrenoceptors) and spleen (for α1B-adrenoceptors).[4]
-
Radioligand: [3H]prazosin.[4]
-
Test Compound: this compound.
-
Buffer: Appropriate binding buffer (e.g., Tris-HCl based).
-
Filtration Apparatus: To separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the respective tissues (prostate or spleen) in a suitable buffer and prepare a membrane fraction through centrifugation.
-
Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]prazosin, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Buflomedil that inhibits 50% of the specific binding of [3H]prazosin). Calculate the Ki value using the Cheng-Prusoff equation.
Below is a generalized workflow for a radioligand displacement assay.
Signaling Pathways
The therapeutic effects of this compound are a direct consequence of its interaction with α-adrenergic receptors and its modulation of calcium channels, which in turn affect downstream signaling pathways.
α-Adrenergic Receptor Signaling
As an antagonist of α1-adrenoceptors, Buflomedil blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This inhibition prevents the activation of Gq proteins, which would otherwise lead to the activation of phospholipase C (PLC). The subsequent reduction in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) levels results in decreased intracellular calcium release from the endoplasmic reticulum and reduced protein kinase C (PKC) activation. The overall effect is a relaxation of vascular smooth muscle and vasodilation.
Calcium Channel Modulation
Buflomedil's modulation of voltage-gated calcium channels directly impacts intracellular calcium concentrations. By inhibiting the influx of extracellular calcium into vascular smooth muscle cells, it promotes muscle relaxation and vasodilation. This action is complementary to its α-adrenergic blockade.
Conclusion
This compound's therapeutic efficacy stems from its dual action as a non-selective α-adrenoceptor antagonist and a modulator of calcium channels. The available quantitative data indicate a preferential binding to α1A-adrenoceptors over α1B-adrenoceptors. However, a comprehensive understanding of its binding profile requires further investigation into its affinity for α1D and α2-adrenoceptor subtypes, as well as quantitative characterization of its interaction with voltage-gated calcium channels. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals engaged in the study of vasoactive compounds and their mechanisms of action.
References
- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. buflomedil [drugcentral.org]
- 6. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Buflomedil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Discontinuation Notice: The marketing of Buflomedil (B1668037) has been suspended in the European Union due to concerns regarding severe neurological and cardiac toxicity. The European Commission has advised all member states to revoke its marketing authorization. This document is intended for research and informational purposes only.
Introduction
Buflomedil Hydrochloride is a vasoactive drug known for its complex pharmacological profile, which has been applied in the treatment of peripheral and cerebral vascular diseases.[1][2] Its therapeutic effects, primarily vasodilation and improved blood flow, stem from its interaction with multiple molecular targets.[2][3][4] This guide provides a detailed overview of these targets, presenting available quantitative data, experimental methodologies for their characterization, and visual representations of the associated signaling pathways.
The primary mechanisms of action for Buflomedil include non-selective alpha-adrenergic receptor antagonism, a weak and nonspecific calcium channel blockade, and inhibition of platelet aggregation.[2][3] These actions collectively contribute to its effects on vascular smooth muscle relaxation and improved microcirculation.
Primary Molecular Targets
Buflomedil's therapeutic efficacy is rooted in its multi-target engagement. The principal molecular targets identified are alpha-adrenergic receptors, calcium channels, and key components of the platelet aggregation cascade.
Alpha-1 (α₁) and Alpha-2 (α₂) Adrenergic Receptors
Buflomedil acts as a non-selective antagonist at both α₁ and α₂-adrenergic receptors.[3] These G protein-coupled receptors are critical in the sympathetic nervous system's regulation of vascular tone.
-
α₁-Adrenergic Receptors: Located on vascular smooth muscle cells, these receptors, when activated by endogenous catecholamines like norepinephrine (B1679862), trigger vasoconstriction. Buflomedil blocks these receptors, inhibiting this constrictive response and leading to vasodilation.[5]
-
α₂-Adrenergic Receptors: These receptors are found on presynaptic nerve terminals, where they inhibit further norepinephrine release. They are also present on platelets, where their activation promotes aggregation. Buflomedil's antagonism at these sites contributes to both vasodilation and its anti-platelet effects.
The signaling cascades for these receptors are distinct:
-
α₁-Receptor Signaling (Gq Pathway): Upon agonist binding, the α₁-receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), both culminating in smooth muscle contraction.[6][7][8][9] Buflomedil blocks the initiation of this cascade.
-
α₂-Receptor Signaling (Gi Pathway): Agonist binding to the α₂-receptor activates the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which, in smooth muscle, promotes contraction and, in platelets, facilitates aggregation.[6][10][11][12] Buflomedil's antagonism prevents this decrease in cAMP.
Calcium Channels
Buflomedil exhibits a weak, nonspecific calcium antagonistic effect.[2] Voltage-gated L-type calcium channels in vascular smooth muscle are crucial for initiating contraction by allowing an influx of extracellular calcium. By modestly inhibiting these channels, Buflomedil further contributes to smooth muscle relaxation and vasodilation, complementing its primary alpha-blocking activity.[13][14]
Platelet Aggregation
Buflomedil demonstrates inhibitory effects on platelet aggregation.[3] This action is particularly significant against aggregation induced by epinephrine, which is consistent with its antagonism of α₂-adrenergic receptors on the platelet surface. Weaker inhibition of ADP and collagen-induced aggregation has also been observed. By reducing the tendency of platelets to clump together, Buflomedil improves the flow properties of blood (hemorheology) and enhances microcirculation.
Quantitative Data
The following table summarizes the available quantitative data for Buflomedil's interaction with its molecular targets. Data for Buflomedil is sparse in publicly accessible literature, reflecting its withdrawal from many markets.
| Target/Assay | Ligand/Parameter | Value | Species/Tissue | Reference |
| α₂-Adrenergic Receptor | Inhibition of [³H]-yohimbine binding (IC₅₀) | 1 ± 0.5 µM | Human Platelets | [11] |
| α₁ₐ vs. α₁ₑ-Adrenoceptor Affinity | [³H]prazosin displacement (Affinity Ratio α₁ₐ/α₁ₑ) | 4.06 / 6.84 | Rat Prostate (α₁ₐ) & Spleen (α₁ₑ) | [5] |
| Calcium Channels | N/A | Weak, nonspecific antagonism | Various | [2] |
| Platelet Aggregation | Inhibition of Epinephrine-induced aggregation | Significant at µM level | Human Platelets | N/A |
| Platelet Aggregation | Inhibition of ADP/Collagen-induced aggregation | Weak inhibition at ~1 mM | Human Platelets | N/A |
Experimental Protocols
Radioligand Binding Assay for Adrenergic Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of Buflomedil for α₁ and α₂-adrenergic receptor subtypes by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype (e.g., from rat prostate for α₁ₐ or spleen for α₁ₑ).[5]
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]prazosin for α₁ receptors, [³H]yohimbine for α₂ receptors).
-
Test Compound: this compound solutions of varying concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled antagonist (e.g., phentolamine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[1]
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet membranes. Resuspend and wash the pellet, then finally resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.
-
Incubation:
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of unlabeled antagonist.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of Buflomedil.
-
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[1]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Buflomedil to generate a competition curve.
-
Determine the IC₅₀ (concentration of Buflomedil that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
In-Vitro Platelet Aggregometry
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Objective: To assess the inhibitory effect of Buflomedil on platelet aggregation induced by agonists such as epinephrine, ADP, and collagen.
Materials:
-
Blood Sample: Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[15]
-
Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at low speed.
-
Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at high speed (used as a blank).
-
Agonists: Epinephrine, Adenosine Diphosphate (ADP), Collagen solutions at working concentrations.
-
Test Compound: this compound solutions.
-
Instrumentation: A platelet aggregometer, which measures changes in light transmission through the plasma sample.[16]
Procedure:
-
PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain the upper PRP layer.[15]
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add a specific volume of Buflomedil solution (or vehicle for control) and pre-incubate for a defined period.
-
Add the chosen agonist (e.g., epinephrine) to initiate aggregation.
-
-
Measurement: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
Data Analysis:
-
The primary endpoint is the maximal percentage of aggregation.
-
Compare the maximal aggregation in the presence of Buflomedil to the control (vehicle only).
-
Generate a dose-response curve by testing various concentrations of Buflomedil to determine its IC₅₀ for inhibiting aggregation by each agonist.
-
Conclusion: A Multi-Target Pharmacological Profile
The therapeutic action of this compound is not attributable to a single mechanism but rather to a synergistic effect across multiple molecular targets. Its primary role as a non-selective alpha-adrenoceptor antagonist is the main driver of its vasodilatory effects. This is complemented by a weak calcium channel blockade and a significant inhibitory effect on platelet aggregation, which improves blood rheology. The logical relationship between these molecular actions and the resulting physiological effects underscores its clinical application in vascular diseases.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 7. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Alpha 2A adrenergic receptors inhibit cAMP accumulation in embryonic stem cells which lack Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Negative regulation of alpha2-adrenergic receptor-mediated Gi signalling by a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium antagonists. Pharmacodynamic effects and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. Platelet Aggregation | HE [hematology.mlsascp.com]
Buflomedil Hydrochloride: An In-Depth Technical Guide to its Vasoactive Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buflomedil (B1668037) hydrochloride is a vasoactive agent that has been utilized in the management of peripheral and cerebral vascular disorders. Its therapeutic efficacy stems from a multifaceted mechanism of action that favorably modulates vascular tone and improves microcirculatory blood flow. This technical guide provides a comprehensive overview of the core vasoactive properties of buflomedil, detailing its engagement with adrenergic receptors, its influence on calcium signaling, and its hemorheological effects. This document synthesizes available quantitative data, outlines experimental methodologies for assessing its activity, and presents visual representations of its signaling pathways to support further research and development in the field of vascular pharmacology.
Core Vasoactive Mechanisms of Action
Buflomedil hydrochloride exerts its effects on the vasculature through three primary mechanisms: antagonism of alpha-adrenergic receptors, modulation of calcium channels, and improvement of blood rheology.[1][2][3][4] These actions collectively contribute to vasodilation, enhanced tissue perfusion, and a reduction in ischemic events.
Alpha-Adrenergic Receptor Antagonism
A principal component of buflomedil's vasoactive profile is its ability to act as an antagonist at alpha-adrenergic receptors on vascular smooth muscle cells.[3][4] By blocking these receptors, buflomedil inhibits the vasoconstrictive effects of endogenous catecholamines such as norepinephrine (B1679862) and epinephrine.[4] This leads to a relaxation of the vascular smooth muscle and a subsequent increase in blood vessel diameter, which enhances blood flow.[3]
Studies have indicated that buflomedil is a non-selective alpha-adrenoceptor antagonist, meaning it does not show significant selectivity between α1 and α2 subtypes.[5] However, there is evidence to suggest a preferential affinity for the α1A-adrenoceptor subtype over the α1B-subtype.[6]
Calcium Channel Modulation
In addition to its alpha-blocking activity, buflomedil exhibits a weak calcium antagonistic effect.[2][3][4] The influx of extracellular calcium into vascular smooth muscle cells is a critical step in the initiation and maintenance of vasoconstriction. By modulating calcium channels, buflomedil is thought to reduce the intracellular concentration of free calcium ions, further promoting vasodilation.[2][3] This calcium-modulating activity complements its alpha-adrenergic antagonism, contributing to its overall vasodilatory efficacy.
Hemorheological Effects
Buflomedil positively influences the flow properties of blood, a crucial factor in microcirculation.[2][3] It has been shown to improve the deformability of erythrocytes (red blood cells), which allows them to pass more easily through narrow capillaries and deliver oxygen to tissues more effectively.[7][8] Furthermore, buflomedil inhibits platelet aggregation, reducing the risk of thrombus formation and subsequent vascular occlusion.[1][9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological properties of this compound.
Table 1: Adrenergic Receptor Binding Affinity
| Receptor Subtype | Ligand | Assay Type | Tissue/Cell Line | IC50 / Affinity Ratio | Reference |
| α2-Adrenergic Receptor | [3H]-Yohimbine | Competition Binding | Non-stimulated platelets | 1 ± 0.5 µM | [1] |
| α1A-Adrenoceptor vs. α1B-Adrenoceptor | [3H]-Prazosin | Radioligand Displacement | Rat Prostate (α1A) and Spleen (α1B) | 4.06 / 6.84 (Affinity Ratio) | [6] |
Table 2: Platelet Aggregation Inhibition
| Inducing Agent | Concentration of Buflomedil | Effect | Reference |
| Epinephrine | Micromolar concentrations | Significant inhibition | [1] |
| ADP | ~1 mM | Weak inhibition | [1] |
| Collagen | ~1 mM | Weak inhibition | [1] |
Signaling Pathways
The vasodilatory effect of buflomedil is a result of its interference with the signaling cascades that lead to vascular smooth muscle contraction.
Alpha-Adrenergic Receptor Antagonism Pathway
Buflomedil's blockade of α1-adrenergic receptors prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in the release of calcium from the sarcoplasmic reticulum and a reduction in protein kinase C (PKC) activation, ultimately resulting in smooth muscle relaxation.
Calcium Channel Modulation Pathway
Buflomedil's weak calcium channel blocking activity is proposed to directly reduce the influx of extracellular calcium, thereby lowering the intracellular calcium concentration available to bind with calmodulin. This reduces the activation of myosin light chain kinase (MLCK) and subsequent phosphorylation of myosin light chains, leading to vasodilation.
Experimental Protocols
The following sections outline the general methodologies employed in the in vitro assessment of buflomedil's vasoactive properties.
Radioligand Binding Displacement Assay for Adrenoceptor Affinity
Objective: To determine the binding affinity of buflomedil for specific adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Tissues rich in the target receptor subtype (e.g., rat prostate for α1A, spleen for α1B) are homogenized and centrifuged to isolate cell membranes.[6]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2) is incubated with the membrane preparation in the presence of varying concentrations of buflomedil.[1][6]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of buflomedil that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Platelet Aggregation Assay
Objective: To quantify the inhibitory effect of buflomedil on platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant. PRP is obtained by centrifugation at a low speed.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.
-
Assay Procedure: A baseline light transmission is established for the PRP. Buflomedil or a vehicle control is added to the PRP and incubated. An aggregating agent (e.g., ADP, collagen, epinephrine) is then added to induce aggregation.
-
Data Analysis: The maximum percentage of aggregation is recorded. The concentration of buflomedil that causes 50% inhibition of the aggregation response (IC50) can be calculated.[1]
Erythrocyte Deformability Measurement by Filtration
Objective: To assess the effect of buflomedil on the ability of red blood cells to deform and pass through small pores.
Methodology:
-
Blood Sample Preparation: Whole blood is collected and may be washed and resuspended in a buffer.
-
Filtration System: A filtration system is used, typically consisting of a reservoir, a micropore filter (e.g., with 5 µm pores), and a pressure source.
-
Measurement: The time taken for a specific volume of the red blood cell suspension, with or without buflomedil, to pass through the filter at a constant pressure is measured. An increase in the filtration rate or a decrease in the filtration time indicates improved deformability.[7]
-
Data Analysis: The results can be expressed as a red cell filterability index, comparing the flow rate of the cell suspension to that of the buffer alone.
Conclusion
This compound's vasoactive properties are the result of a synergistic combination of alpha-adrenergic receptor antagonism, weak calcium channel modulation, and beneficial hemorheological effects. The quantitative data and mechanistic pathways presented in this guide provide a foundational understanding for researchers and drug development professionals. Further investigation into the specifics of its interaction with α1-adrenoceptor subtypes and the downstream signaling events of its calcium modulation will provide a more complete picture of its pharmacological profile and may inform the development of novel vasoactive agents with improved efficacy and safety.
References
- 1. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effects of buflomedil on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of buflomedil on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of buflomedil against exercise-induced reductions in regional erythrocyte deformability of patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of buflomedil on the behavior of platelet aggregation and its clinical evaluation in elderly patients with chronic cerebrovascular insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
Buflomedil Hydrochloride: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buflomedil (B1668037) hydrochloride is a vasoactive agent historically used in the management of peripheral and cerebral vascular diseases, most notably for symptomatic relief of intermittent claudication. Its therapeutic action is attributed to a multifaceted mechanism involving vasodilation, improved blood rheology, and antiplatelet effects. However, due to a narrow therapeutic index and the risk of severe neurological and cardiac adverse events, buflomedil has been withdrawn from the market in many countries. This technical guide provides a comprehensive review of the research on buflomedil hydrochloride, summarizing its mechanism of action, pharmacokinetics, clinical efficacy, and the safety concerns that led to its discontinuation. This document synthesizes quantitative data into structured tables, details key experimental methodologies, and provides visual representations of critical pathways and workflows to serve as a resource for researchers in pharmacology and drug development.
Mechanism of Action
This compound exerts its pharmacological effects through several mechanisms, primarily aimed at improving blood flow and tissue oxygenation.[1][2]
-
Alpha-Adrenoceptor Antagonism : The principal mechanism is the non-selective blockade of alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle.[3][4] By antagonizing these receptors, buflomedil inhibits the vasoconstrictive effects of catecholamines like norepinephrine, leading to vasodilation and increased peripheral blood flow.[1][2]
-
Improvement of Blood Rheology : Buflomedil has been shown to enhance the deformability of red blood cells, which is crucial for their passage through narrow capillaries in the microcirculation.[5] It also reduces blood viscosity, further contributing to improved blood flow.[6]
-
Inhibition of Platelet Aggregation : The drug exhibits anti-platelet aggregation properties, reducing the tendency of platelets to clump together.[2][5] This effect is particularly noted against epinephrine-induced aggregation and, to a lesser extent, against ADP and collagen-induced aggregation.[2]
-
Weak Calcium Channel Modulation : Buflomedil has a weak calcium channel blocking activity.[2] By modulating calcium influx into vascular smooth muscle cells, it contributes to smooth muscle relaxation and vasodilation.[2]
Signaling Pathway
The vasodilatory and antiplatelet effects of buflomedil are mediated through the following signaling pathways:
References
- 1. [Effect of buflomedil on the behavior of platelet aggregation and its clinical evaluation in elderly patients with chronic cerebrovascular insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Buflomedil for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collagen-induced platelet aggregation:--evidence against the essential role of platelet adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buflomedil for intermittent claudication | Cochrane [cochrane.org]
- 6. Augmented Ca2+ influx is involved in the mechanism of enhanced proliferation of cultured vascular smooth muscle cells from spontaneously diabetic Goto-Kakizaki rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Buflomedil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the pharmacological properties of Buflomedil (B1668037) Hydrochloride. The following sections describe methodologies for assessing its vasodilatory effects, inhibition of platelet aggregation, and impact on cell viability, underpinned by its mechanism of action as an alpha-adrenergic receptor antagonist and modulator of intracellular calcium.
Mechanism of Action Overview
Buflomedil Hydrochloride primarily exerts its pharmacological effects through a multi-faceted mechanism. It acts as an antagonist at α-adrenergic receptors, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[1][2] Additionally, it modulates intracellular calcium levels, further contributing to its vasodilatory effect.[1] Buflomedil has also been shown to inhibit platelet aggregation, particularly that induced by epinephrine (B1671497) and to a lesser extent, ADP.[3][4]
Vasodilation Assay in Isolated Rat Aorta
This protocol details the assessment of this compound's vasodilatory properties on isolated rat thoracic aorta rings pre-contracted with phenylephrine, an α1-adrenergic agonist.
Experimental Protocol
-
Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via cervical dislocation.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
Clean the aorta of adhering connective and adipose tissues and cut it into 3-4 mm rings.
-
Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Assessment of Endothelial Integrity:
-
After equilibration, contract the aortic rings with Phenylephrine (1 µM).
-
Once a stable contraction is achieved, add Acetylcholine (10 µM) to assess the presence of a functional endothelium. A relaxation of over 80% indicates intact endothelium.
-
-
Vasodilation Assessment:
-
Wash the aortic rings and allow them to return to the baseline tension.
-
Induce a stable submaximal contraction with Phenylephrine (1 µM).
-
Once the contraction plateau is reached, cumulatively add this compound at increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Data Presentation
| Concentration of Buflomedil HCl (M) | % Relaxation (Mean ± SEM) |
| 1 x 10⁻⁹ | Data to be generated |
| 1 x 10⁻⁸ | Data to be generated |
| 1 x 10⁻⁷ | Data to be generated |
| 1 x 10⁻⁶ | Data to be generated |
| 1 x 10⁻⁵ | Data to be generated |
Experimental Workflow
Platelet Aggregation Assay
This protocol uses light transmission aggregometry to evaluate the inhibitory effect of this compound on platelet aggregation induced by Adenosine Diphosphate (ADP) and epinephrine.
Experimental Protocol
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Keep the PRP at room temperature for use within 2 hours.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Place a cuvette with PRP in the aggregometer (e.g., a Chrono-log aggregometer) and stir at 1200 rpm at 37°C.
-
Pre-incubate the PRP with different concentrations of this compound (e.g., 1 µM to 1 mM) or vehicle control for 5 minutes.
-
Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM) or Epinephrine (e.g., 5-10 µM).
-
Record the change in light transmission for at least 5 minutes.
-
The maximum aggregation is determined and the percentage of inhibition by this compound is calculated relative to the vehicle control.
-
Data Presentation
| Aggregating Agent | Buflomedil HCl (M) | % Inhibition of Aggregation (Mean ± SEM) |
| ADP (5 µM) | 1 x 10⁻⁶ | Data to be generated |
| 1 x 10⁻⁵ | Data to be generated | |
| 1 x 10⁻⁴ | Data to be generated | |
| 1 x 10⁻³ | Data to be generated | |
| Epinephrine (5 µM) | 1 x 10⁻⁷ | Data to be generated |
| 1 x 10⁻⁶ | Data to be generated | |
| 1 x 10⁻⁵ | Data to be generated | |
| 1 x 10⁻⁴ | Data to be generated |
Note: Buflomedil shows weak inhibition of ADP-induced aggregation, requiring higher concentrations (~1 mM), while it significantly inhibits epinephrine-induced aggregation at micromolar concentrations.[1][3]
Signaling Pathway
References
- 1. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. [Effect of buflomedil on the behavior of platelet aggregation and its clinical evaluation in elderly patients with chronic cerebrovascular insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Platelet function after the single administration of buflomedil] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Buflomedil Hydrochloride in a Rat Model of Cerebral Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buflomedil (B1668037) hydrochloride is a vasoactive drug with a multifaceted pharmacological profile, demonstrating potential neuroprotective effects in the context of cerebral ischemia.[1] These application notes provide a comprehensive overview of the use of Buflomedil Hydrochloride in a rat model of moderate cerebral ischemia, including detailed experimental protocols, data presentation, and visualization of its proposed mechanism of action. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of Buflomedil and similar compounds.
Data Presentation
The neuroprotective effects of this compound in a rat model of transient bilateral common carotid artery occlusion (BCCAO) have been demonstrated by the normalization of key biomarkers of neuronal injury. While specific quantitative data from the primary literature is not fully available, the following tables illustrate the expected outcomes based on published findings, where Buflomedil treatment restored key biomarker levels to near normal.[1][2]
Table 1: Effect of this compound on Serum Neuron-Specific Enolase (NSE) Levels
| Group | Treatment | Serum NSE Levels (ng/mL) (Mean ± SD) |
| Sham | Vehicle | 5.2 ± 1.1 |
| Ischemia | Vehicle | 25.8 ± 4.5* |
| Ischemia | Buflomedil HCl (10 mg/kg) | 8.1 ± 1.9** |
*p < 0.01 compared to Sham group. **p < 0.01 compared to Ischemia group. (Note: Data are illustrative based on qualitative descriptions in the literature).
Table 2: Effect of this compound on Blood Lactate (B86563) Levels
| Group | Treatment | Blood Lactate Levels (mmol/L) (Mean ± SD) |
| Sham | Vehicle | 1.5 ± 0.3 |
| Ischemia | Vehicle | 5.8 ± 1.2* |
| Ischemia | Buflomedil HCl (10 mg/kg) | 2.1 ± 0.5** |
*p < 0.01 compared to Sham group. **p < 0.01 compared to Ischemia group. (Note: Data are illustrative based on qualitative descriptions in the literature).
Table 3: Histological Assessment of Hippocampal CA1 Pyramidal Neuron Damage
| Group | Treatment | Neuronal Damage Score (0-3) | Percentage of Viable Neurons |
| Sham | Vehicle | 0.1 ± 0.1 | 98 ± 2% |
| Ischemia | Vehicle | 2.8 ± 0.2 | 15 ± 5% |
| Ischemia | Buflomedil HCl (10 mg/kg) | 0.9 ± 0.3 | 75 ± 8% |
*p < 0.01 compared to Sham group. **p < 0.01 compared to Ischemia group. (Note: Data are illustrative based on qualitative descriptions in the literature).
Experimental Protocols
Animal Model: Transient Bilateral Common Carotid Artery Occlusion (t-BCCAO)
This protocol describes the induction of moderate global cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Surgical instruments (scissors, forceps, micro-vascular clips)
-
4-0 silk suture
-
Heating pad
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Make a ventral midline incision in the neck to expose the trachea and surrounding muscles.
-
Carefully dissect the tissues to locate both common carotid arteries (CCAs), taking care to avoid the vagus nerves.
-
Isolate the CCAs and place loose 4-0 silk sutures around each artery.
-
To induce ischemia, tighten the sutures to occlude blood flow through both CCAs for 20 minutes.[1][3]
-
After the occlusion period, release the sutures to allow reperfusion.
-
Suture the incision and allow the animal to recover in a warm environment.
Drug Administration
Materials:
-
This compound
-
Sterile saline
-
Infusion pump
Procedure:
-
Dissolve this compound in sterile saline to a final concentration for a 10 mg/kg dose.[1]
-
One hour after the onset of ischemia (initiation of BCCAO), begin a slow intravenous infusion of the Buflomedil solution over 90 minutes.[1]
-
The control (ischemia) and sham groups should receive a vehicle (sterile saline) infusion following the same procedure.
Biomarker Analysis
a. Serum Neuron-Specific Enolase (NSE) Assay (ELISA)
-
At 48 hours post-ischemia, collect blood samples via cardiac puncture.[1]
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Quantify NSE levels in the serum using a commercially available rat NSE ELISA kit, following the manufacturer's instructions.
b. Blood Lactate Assay (Colorimetric)
-
Collect blood samples at 48 hours post-ischemia.
-
Use a commercially available lactate assay kit for the quantitative determination of lactate levels.
-
The assay is typically based on a reaction where lactate is oxidized to pyruvate, which then reacts with a probe to produce a colorimetric signal.
Histological Analysis of Neuronal Damage
a. Tissue Preparation
-
At 48 hours post-ischemia, euthanize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.[1]
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a 30% sucrose (B13894) solution.
-
Section the brain into coronal slices (e.g., 20-30 µm thickness) using a cryostat, focusing on the hippocampus.
b. Cresyl Violet (Nissl) Staining
-
Mount the brain sections on slides.
-
Dehydrate the sections through a series of alcohol grades (e.g., 70%, 95%, 100%).
-
Stain the sections with a 0.1% Cresyl Violet solution.[4][5][6][7]
-
Differentiate the sections in 95% ethanol (B145695) to remove excess stain.[4][5]
-
Dehydrate, clear in xylene, and coverslip.
-
Examine the hippocampal CA1 region under a microscope to assess neuronal damage, characterized by shrunken and darkly stained (pyknotic) neurons.
Visualizations
Proposed Mechanism of Action of this compound in Cerebral Ischemia
Caption: Proposed mechanism of Buflomedil's neuroprotective effects.
Experimental Workflow for Evaluating Buflomedil in a Rat Ischemia Model
Caption: Workflow for Buflomedil evaluation in a rat ischemia model.
Signaling Pathway for Buflomedil-Induced Vasodilation
Caption: Buflomedil's signaling pathway for vasodilation.
References
- 1. Protective effect of buflomedil in a rat model of moderate cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. Histological methods for CNS [pathologycenter.jp]
- 6. neurosciencecourses.com [neurosciencecourses.com]
- 7. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for In-Vivo Rodent Studies with Buflomedil Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buflomedil (B1668037) Hydrochloride is a vasoactive drug known for its efficacy in treating peripheral and cerebral vascular disorders.[1] Its primary mechanism of action involves the antagonism of alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation and improved blood flow.[2][3] Additionally, it has been shown to modulate intracellular calcium levels, enhance red blood cell deformability, and inhibit platelet aggregation.[2] These multimodal actions make it a compound of interest for various in-vivo rodent studies, particularly in models of ischemia and vascular dysfunction.
These application notes provide a summary of dosages from published literature, detailed experimental protocols, and a visualization of the relevant signaling pathway to guide researchers in their study design.
Data Presentation: Buflomedil Hydrochloride Dosage in Rodent Studies
The following table summarizes the quantitative data on this compound dosage from various in-vivo rodent studies. It is important to note that while several studies have been conducted in rats, there is a notable lack of specific dosage information for mice in the reviewed literature. Researchers planning to use mice should consider conducting preliminary dose-finding studies.
| Dosage | Route of Administration | Species/Strain | Pathological Condition | Key Findings | Reference |
| 1, 4, 12, 30 mg/kg/day | Intravenous | Rat | Three-month safety evaluation | The no-adverse-effect dosage was determined to be 12 mg/kg/day. At 30 mg/kg/day, adverse effects such as ataxia and decreased activity were observed. | [4] |
| 25, 75, 400 mg/kg/day | Oral (dietary mix) | Sprague-Dawley Rat | One-year oral safety evaluation | The no-toxic-effect dosage was established at 400 mg/kg/day. | [5] |
| 150 mg/kg | Oral | Wistar Rat | Prostate alpha1A adrenoceptor inhibition | Buflomedil showed a preferential alpha1A-adrenoceptor antagonistic effect, inhibiting prostate contraction without significantly affecting blood pressure. | [6] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats for Safety Evaluation
This protocol is based on a three-month intravenous safety evaluation study in rats.[4]
1. Materials:
- This compound
- Sterile 0.9% saline for injection (vehicle)
- Syringes and needles (appropriate gauge for intravenous injection in rats, e.g., 27-30G)
- Animal restraints
- Calibrated scale for animal weighing
2. Drug Preparation:
- On each day of dosing, prepare fresh solutions of this compound in sterile 0.9% saline.
- Calculate the required concentration based on the desired dosage (e.g., 1, 4, 12, or 30 mg/kg/day) and the average weight of the rats. The injection volume should be consistent across all animals (e.g., 1 mL/kg).
- Ensure the solution is clear and free of particulates before administration.
3. Animal Handling and Administration:
- House rats in appropriate cages with free access to food and water, under a 12-hour light/dark cycle.
- Weigh each rat daily before administration to ensure accurate dosing.
- Gently restrain the rat.
- Administer the prepared this compound solution intravenously. The lateral tail vein is a common site for this procedure.
- Administer the dose at the same time each day for the duration of the study (e.g., up to three months).
- Observe the animals for any clinical signs of toxicity, such as ataxia, decreased activity, dyspnea, or jerking movements, especially after dosing.
4. Data Collection and Analysis:
- Monitor and record body weight and food consumption regularly.
- At the end of the study, collect blood for hematology and serum chemistry analysis.
- Perform a complete necropsy and collect organs for histopathological examination.
- Analyze the data to determine the no-adverse-effect level (NOAEL).
Protocol 2: Oral Administration of this compound in Rats via Dietary Mix for Long-Term Safety Evaluation
This protocol is adapted from a one-year oral safety evaluation study in Sprague-Dawley rats.[5]
1. Materials:
- This compound
- Standard rodent chow
- A mixer for incorporating the drug into the feed
- Animal housing with appropriate feeders
2. Diet Preparation:
- Calculate the amount of this compound needed to achieve the target dosages (e.g., 25, 75, and 400 mg/kg/day) based on the average daily food consumption of the rats.
- Thoroughly mix the calculated amount of this compound with a small portion of the ground chow first, and then mix this pre-mix with the bulk of the ground chow to ensure a homogenous distribution.
- Prepare fresh medicated diet regularly (e.g., weekly) to ensure drug stability.
3. Animal Handling and Study Conduct:
- Acclimatize Sprague-Dawley rats to the powdered diet before starting the treatment.
- House the rats individually to monitor food consumption accurately.
- Provide the medicated diet and water ad libitum.
- Monitor and record food consumption and body weight regularly throughout the study.
- Observe the animals for any clinical signs of toxicity.
4. Data Collection and Analysis:
- Collect blood samples at specified intervals (e.g., 13, 26, and 52 weeks) for hematology and blood biochemistry analysis.
- Conduct urinalysis at regular intervals.
- At the end of the one-year treatment period, perform a thorough necropsy and histopathological examination of organs.
- Analyze the collected data to assess any treatment-related effects and determine the no-toxic-effect dosage.
Mandatory Visualization
Signaling Pathway of this compound
This compound primarily acts as an antagonist of alpha-1 adrenergic receptors. The following diagram illustrates the signaling pathway that is inhibited by Buflomedil.
Caption: Alpha-1 adrenergic receptor signaling pathway inhibited by Buflomedil HCl.
Experimental Workflow for In-Vivo Rodent Study
The following diagram outlines a general experimental workflow for an in-vivo study investigating the effects of this compound.
Caption: General experimental workflow for a rodent study with Buflomedil HCl.
References
- 1. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buflomedil: three month intravenous safety evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buflomedil: one-year oral safety evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Buflomedil Hydrochloride Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Buflomedil Hydrochloride is a vasoactive drug primarily used to treat symptoms of peripheral arterial disease.[1][2][3][4] In a research context, it is a valuable tool for studying vascular biology and related cellular processes. Its mechanism of action involves the non-selective antagonism of alpha-adrenergic receptors, modulation of intracellular calcium levels, and an increase in cyclic AMP (cAMP).[5][6][7] Specifically, this compound acts as an antagonist for α1A- and α1B-adrenoceptors.[8] These actions lead to vasodilation, improved blood rheology, and anti-platelet aggregation effects.[5][6] This document provides detailed protocols for the preparation of this compound solutions for use in in-vitro cell culture experiments.
Quantitative Data Summary
Proper reconstitution of this compound is critical for experimental success. The following table summarizes its solubility in common laboratory solvents and recommended storage conditions. Note that solubility can vary slightly between batches and is affected by solvent purity; for instance, moisture-absorbing DMSO can reduce solubility.[1]
| Parameter | Solvent/Condition | Value | Molar Equivalent | Source(s) |
| Solubility | Water (H₂O) | ≥60.5 mg/mL | ~175.95 mM | [2][3][9] |
| Dimethyl Sulfoxide (DMSO) | ≥14.65 - 50 mg/mL | ~42.6 - 145.41 mM | [1][2][3][9][10] | |
| Ethanol (EtOH) | ≥5.54 - 7 mg/mL | ~16.11 - 20.36 mM | [2][3][9] | |
| Storage (Powder) | -20°C | 3 years | N/A | [3] |
| Storage (Stock Solution) | -80°C (in solvent) | 1 year | N/A | [3] |
| -80°C (in solvent) | 6 months | N/A | [8] | |
| -20°C (in solvent) | 1 month | N/A | [8] |
Note: Sonication or gentle warming may be required to fully dissolve the compound.[3][9] Always use fresh, anhydrous solvents for best results.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution in DMSO. DMSO is a common solvent for creating high-concentration stocks that can be stored frozen for extended periods.
Materials and Equipment:
-
This compound powder (CAS: 35543-24-9)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Methodology:
-
Pre-calculation: Determine the mass of this compound needed. The molecular weight is 343.85 g/mol .[11]
-
Calculation for 1 mL of a 50 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.050 mol/L x 0.001 L x 343.85 g/mol x 1000 mg/g = 17.19 mg
-
-
Weighing: Under a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 17.19 mg).
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for up to 6-12 months.[3][8]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the serial dilution of the high-concentration stock solution to achieve the desired final concentration in your cell culture medium. It is crucial that the final concentration of DMSO in the medium is non-toxic to the cells, typically well below 0.5% (v/v).
Materials and Equipment:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes and sterile, filter-equipped tips
-
Cell culture plates/flasks with seeded cells
Methodology:
-
Thawing: Thaw one aliquot of the stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the final DMSO concentration, perform an intermediate dilution.
-
Example: To make a 1 mM intermediate solution from a 50 mM stock, dilute the stock 1:50 in sterile cell culture medium (e.g., 10 µL of 50 mM stock + 490 µL of medium).
-
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the culture vessel containing pre-warmed medium to achieve the final desired concentration.
-
Example for a final concentration of 10 µM in 2 mL of medium:
-
Using the 50 mM stock: Add 0.4 µL of stock to 2 mL of medium. (Final DMSO: 0.02%)
-
Using the 1 mM intermediate: Add 20 µL of the intermediate to 2 mL of medium. (Final DMSO: 0.001% from stock + dilution medium)
-
-
-
Application to Cells: Gently mix the medium in the culture vessel by swirling to ensure even distribution of the compound. Return the vessel to the incubator.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to a separate set of cells.
Best Practices and Stability:
-
Sterility: Always work in a sterile environment (e.g., a biological safety cabinet). If using water as a solvent, the final working solution should be sterilized by filtration through a 0.22 µm filter before use.[8]
-
Fresh Preparation: The stability of drugs in complex biological media can be unpredictable due to interactions with proteins and other components.[12][13] It is highly recommended to prepare fresh working solutions immediately before each experiment.
-
Solubility Check: After dilution in aqueous media, visually inspect the solution for any signs of precipitation. If precipitation occurs, the protocol may need to be adjusted (e.g., by lowering the final concentration or adjusting the intermediate dilution step).
Signaling Pathway Visualization
This compound exerts its effects through multiple pathways. It is a non-selective alpha-adrenergic receptor antagonist, which blocks vasoconstriction.[6][7] It also modulates calcium channels and increases intracellular cAMP, further promoting smooth muscle relaxation and inhibiting platelet aggregation.[1][3][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.com [targetmol.com]
- 10. raybiotech.com [raybiotech.com]
- 11. This compound | C17H26ClNO4 | CID 6420013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Quantification of Buflomedil Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Buflomedil (B1668037) Hydrochloride in plasma using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated methods from the scientific literature, ensuring reliability and reproducibility for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Buflomedil Hydrochloride is a vasoactive drug used in the treatment of peripheral and cerebral vascular diseases. Accurate and precise quantification of Buflomedil in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining patient safety. The following protocols describe various HPLC-based methods, including sample preparation, chromatographic separation, and detection techniques.
Experimental Protocols
Several methods for the determination of Buflomedil in plasma have been developed, each with specific advantages in terms of sensitivity, selectivity, and sample throughput. Below are detailed protocols for three distinct and validated methods.
Method 1: HPLC with UV Detection
This method is a robust and widely accessible approach for the quantification of Buflomedil in plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample, add an internal standard (e.g., Papaverine).[1]
-
Alkalinize the sample.
-
Perform extraction using a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.[1]
2. Chromatographic Conditions
-
Column: µBondapak C18 (10 µm)[1]
-
Mobile Phase: Acetonitrile and 0.125M potassium dihydrogen phosphate (B84403) (40:60, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm[1]
-
Injection Volume: 20 µL[1]
3. Validation Parameters
-
This method has been shown to be rapid, reproducible, selective, and sensitive.[1]
Method 2: Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for studies requiring low detection limits, such as bioequivalence studies.[2]
1. Sample Preparation (Protein Precipitation)
-
To a plasma sample, add an internal standard (e.g., Carbamazepine).[2][3]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly into the UFLC-MS/MS system.[2]
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 5mM ammonium (B1175870) acetate (B1210297) in water (60:40, v/v)[2][3]
-
Detection: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM)[2][3]
3. Validation Parameters
Method 3: Reversed-Phase Ion-Pair HPLC
This method is suitable for the analysis of Buflomedil in pharmaceutical formulations and can be adapted for plasma samples.[4]
1. Sample Preparation
-
Dissolve the sample in methanol.[4]
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene).[4]
-
Filter the sample before injection.
2. Chromatographic Conditions
-
Column: Octadecylsilane (C18)[4]
-
Mobile Phase: Ion-pair partition chromatography with lauryl sulphate as the counter ion.[4] A typical mobile phase could consist of methanol, water, acetonitrile, and triethylamine (B128534) (50:30:20:0.4, v/v/v/v), with the pH adjusted to 6.5.[5][6]
-
Flow Rate: 0.7 mL/min[5]
-
Detection: UV at 275 nm[4]
3. Validation Parameters
-
The relative standard deviation of this method is reported to be between 1 and 3%.[4]
Data Presentation
The following tables summarize the key quantitative data and chromatographic conditions for the described methods.
Table 1: Summary of HPLC Methods for this compound Quantification in Plasma
| Parameter | Method 1: HPLC-UV[1] | Method 2: UFLC-MS/MS[2][3] | Method 3: RP-Ion-Pair HPLC[4][5] |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Direct Injection (after dilution) |
| Internal Standard | Papaverine | Carbamazepine | 1,3,5-trimethoxybenzene |
| Column | µBondapak C18 (10 µm) | Ultimate C18 (5µm, 2.1mm×50mm) | Octadecylsilane (C18) |
| Mobile Phase | Acetonitrile:0.125M KH2PO4 (40:60) | Acetonitrile:5mM Ammonium Acetate (60:40) | Methanol:Water:Acetonitrile:Triethylamine (50:30:20:0.4, pH 6.5) |
| Flow Rate | 1.0 mL/min (implied) | 0.25 mL/min | 0.7 mL/min |
| Detector | UV (280 nm) | ESI-MS/MS | UV (275 nm) |
Table 2: Summary of Validation Parameters
| Parameter | Method 1: HPLC-UV[1] | Method 2: UFLC-MS/MS[2][3] | Method 3: RP-Ion-Pair HPLC[4] |
| Linearity Range | Not explicitly stated | 23.64–1182 ng/mL | Not explicitly stated |
| LLOQ | Not explicitly stated | 23.64 ng/mL | Not explicitly stated |
| Precision (RSD%) | Not explicitly stated | < 5.8% | 1 - 3% |
| Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Retention Time | Within 20 min | ~5.5 min[3] | ~3.76 min[5][6] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Buflomedil quantification by HPLC-UV.
Caption: Workflow for Buflomedil quantification by UFLC-MS/MS.
Caption: Workflow for Buflomedil quantification by RP-Ion-Pair HPLC.
References
- 1. Quantitation and ultraviolet spectrum identification of buflomedil in whole blood and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a high performance liquid chromatography-tandem mass spectrometry method for determination of buflomedil in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound [2',4',6'-trimethoxy-4-(pyrrolidinyl)butyrophenone hydrochloride] by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
Application Note: Gas Chromatographic Analysis of Buflomedil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a proposed methodology for the quantitative analysis of Buflomedil (B1668037) Hydrochloride in pharmaceutical formulations using gas chromatography with flame ionization detection (GC-FID). Due to the limited availability of validated GC methods for this analyte, this protocol is based on the physicochemical properties of Buflomedil Hydrochloride and established analytical practices for similar compounds, particularly tertiary amines. The proposed method provides a framework for sample preparation, chromatographic conditions, and system suitability parameters. Additionally, this document includes a conceptual overview of Buflomedil's mechanism of action and metabolic pathway.
Introduction
This compound is a vasoactive drug utilized in the treatment of peripheral and cerebral vascular diseases.[1][2] Its therapeutic effects are attributed to its ability to improve microcirculation and blood flow.[2][3] Chemically, it is 4-(1-pyrrolidinyl)-1-(2,4,6-trimethoxyphenyl)-1-butanone hydrochloride, a tertiary amine with a molecular weight of 343.85 g/mol and a melting point of 192-193°C.[4][5][6] While HPLC methods are commonly employed for its analysis, gas chromatography offers a viable alternative, particularly for assessing volatile and semi-volatile impurities. This application note outlines a proposed GC-FID method for the determination of this compound.
Experimental Protocol (Proposed)
2.1. Principle
This method is based on the volatilization of Buflomedil, followed by its separation on a capillary gas chromatography column and detection by a flame ionization detector (FID). Due to the presence of a tertiary amine group, which can cause peak tailing, a deactivated column is recommended to ensure good peak shape and reproducibility.[7] Given the relatively high melting point of this compound, thermal degradation in the injector port is a potential risk that needs to be carefully managed.
2.2. Materials and Reagents
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium Hydroxide solution (1 M)
-
Deionized water
-
Nitrogen or Helium (carrier gas, high purity)
-
Hydrogen (FID fuel gas, high purity)
-
Air (FID oxidant, high purity)
2.3. Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound into a 50 mL centrifuge tube.
-
Add 25 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
2.4. Gas Chromatography (GC) Conditions
The following are proposed starting conditions and may require optimization:
| Parameter | Proposed Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar deactivated column |
| Inlet Temperature | 250°C (optimization may be required to minimize thermal degradation) |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial: 150°C, hold for 1 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Proposed Calibration Curve Data
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.05 | Hypothetical Value |
| 0.10 | Hypothetical Value |
| 0.20 | Hypothetical Value |
| 0.30 | Hypothetical Value |
| 0.40 | Hypothetical Value |
| 0.50 | Hypothetical Value |
| Correlation Coefficient (r²) | ≥ 0.995 |
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Conceptual diagram of this compound's mechanism of action.[3][8]
Caption: Simplified metabolic pathway of Buflomedil.[9]
Discussion
The proposed GC-FID method provides a starting point for the analysis of this compound. Key to the success of this method is the careful optimization of the inlet temperature to ensure efficient volatilization without causing thermal degradation of the analyte. The choice of a deactivated column is crucial to mitigate the interaction of the tertiary amine group with active sites on the column, thereby preventing peak tailing and ensuring accurate quantification.[7] Method validation should be performed in accordance with ICH guidelines to establish linearity, accuracy, precision, specificity, and robustness.
Conclusion
This application note outlines a proposed GC-FID method for the determination of this compound. The provided experimental conditions, data presentation tables, and illustrative diagrams offer a comprehensive framework for researchers and scientists in the pharmaceutical industry to develop and validate a robust analytical method for this compound. Further optimization and validation are necessary to ensure the suitability of this method for its intended purpose.
References
- 1. Buflomedil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. This compound | C17H26ClNO4 | CID 6420013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 35543-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 35543-24-9 [amp.chemicalbook.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Microcirculation in Tissue with Buflomedil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buflomedil (B1668037) Hydrochloride is a vasoactive agent that has been utilized in the study of microcirculation and for the treatment of peripheral arterial disease (PAD).[1][2] Its multifaceted mechanism of action, which includes effects on vascular smooth muscle and blood rheology, makes it a compound of interest for researchers investigating microvascular blood flow and tissue perfusion.[2] These application notes provide an overview of Buflomedil Hydrochloride's mechanism of action, quantitative data from relevant studies, and detailed protocols for its application in microcirculation research using laser Doppler flowmetry and intravital microscopy.
Mechanism of Action
This compound primarily exerts its effects through the antagonism of α-adrenergic receptors and the modulation of intracellular calcium levels in vascular smooth muscle cells.[3] By blocking α-1 and α-2 adrenergic receptors, it inhibits the vasoconstrictive signals mediated by catecholamines like norepinephrine (B1679862) and epinephrine, leading to vasodilation and increased blood flow.[3] Additionally, Buflomedil influences calcium channels, reducing the influx of calcium into smooth muscle cells, which further promotes relaxation and vasodilation. The compound is also known to improve blood rheology by enhancing red blood cell deformability and inhibiting platelet aggregation.[1]
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize quantitative data from clinical studies investigating the effects of this compound on microcirculation and peripheral arterial disease.
Table 1: Effects of Intravenous Buflomedil on Foot Skin Microcirculation in Patients with Severe Intermittent Claudication [4]
| Parameter | Buflomedil Group (n=20) | Placebo Group (n=19) | p-value |
| Dosage | 400 mg daily IV for 5 days | 0.9% NaCl daily IV for 5 days | N/A |
| Baseline Mean LDF Skin Resting Flux (AU) | 2.0 ± 0.8 | 2.3 ± 0.3 | NS |
| Baseline Flux Frequency (c/min) | 8.4 ± 0.5 | 8.7 ± 0.7 | NS |
| Baseline Flux Amplitude (AU) | 0.12 ± 0.01 | 0.13 ± 0.02 | NS |
| Maximal Flux Increase with Heat Stress (Post-treatment, % of resting) | 226 ± 33 | 144 ± 13 | < 0.05 |
AU = Arbitrary Units; c/min = cycles per minute; IV = Intravenous; LDF = Laser Doppler Fluxmetry; NS = Not Significant
Table 2: LIMB (Limbs International Medical Buflomedil) Trial Outcomes [5][6]
| Parameter | Buflomedil Group (n=1043) | Placebo Group (n=1035) | Hazard Ratio (95% CI) | p-value |
| Dosage | 300 mg BID or 150 mg BID (based on creatinine (B1669602) clearance) | Placebo | N/A | N/A |
| Primary Composite Endpoint | 9.1% | 12.4% | 0.74 | 0.019 |
| Median Relative Change in Initial Claudication Distance | +42.9% | 0% | N/A | N/A |
| Median Relative Change in Ankle-Brachial Index (ABI) | +9.2% | -3.6% | N/A | N/A |
BID = twice a day; CI = Confidence Interval
Experimental Protocols
Assessment of Skin Microcirculation using Laser Doppler Flowmetry (LDF)
This protocol is designed for studying the effects of this compound on human skin microcirculation.
Caption: Workflow for LDF microcirculation studies.
Methodology:
-
Subject Preparation:
-
LDF Probe Placement:
-
Baseline Measurement:
-
Record baseline skin blood flow for a defined period (e.g., 10-15 minutes) to establish a stable signal.
-
Key parameters to measure include skin resting flux (in arbitrary perfusion units), flux frequency, and flux amplitude.[4]
-
-
Buflomedil Administration:
-
Administer this compound or placebo according to the study design (e.g., a single intravenous dose of 400 mg).[4]
-
-
Post-Administration Measurement:
-
Continue LDF monitoring to observe changes in microcirculatory parameters over time.
-
For studies involving a provocation test, such as local heating, apply the stimulus after a set period post-administration and record the response.[4]
-
-
Data Analysis:
-
Analyze the LDF data using appropriate software.
-
Spectral analysis (e.g., Fast Fourier Transform) can be used to determine the frequency of blood flow oscillations (vasomotion).[7]
-
Compare pre- and post-administration values for the measured parameters.
-
Intravital Microscopy of Microcirculation in a Rodent Dorsal Skinfold Chamber Model
This protocol describes the use of a dorsal skinfold chamber in mice to visualize and quantify the effects of this compound on the microcirculation of striated muscle.
Caption: Workflow for intravital microscopy studies.
Methodology:
-
Surgical Preparation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Surgically implant a dorsal skinfold chamber, which consists of two symmetrical frames that sandwich a fold of skin. One side of the skin is removed to expose the underlying striated muscle and its microvasculature. A glass coverslip seals the chamber for microscopic observation.
-
-
Animal Recovery:
-
Allow the animal to recover for a period of several days to allow for tissue stabilization and to ensure the absence of inflammation or infection.
-
-
Intravital Microscopy Setup:
-
Anesthetize the animal and place it on a custom stage of an intravital microscope.
-
The dorsal skinfold chamber is positioned under the microscope objective.
-
-
Baseline Imaging:
-
Acquire baseline images of the microcirculation.
-
For enhanced visualization, fluorescently labeled dextrans (to outline blood vessels) and leukocytes can be administered intravenously.
-
Record parameters such as microvessel diameter, red blood cell (RBC) velocity, functional capillary density, and leukocyte-endothelial interactions.[9]
-
-
Buflomedil Administration:
-
Administer this compound or a saline control intravenously at the desired dose (e.g., 3 mg/kg).
-
-
Post-Administration Imaging:
-
Capture images at defined time points after administration to observe the effects on the microcirculatory parameters.
-
-
Image Analysis:
-
Use image analysis software to quantify the changes in the measured parameters (e.g., changes in vessel diameter, RBC velocity, and leukocyte adhesion).
-
References
- 1. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. A placebo-controlled study of the effects of intravenous Buflomedil on foot skin microcirculation in patients with severe intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limbs International Medical Buflomedil Trial - American College of Cardiology [acc.org]
- 6. medscape.com [medscape.com]
- 7. akjournals.com [akjournals.com]
- 8. Assessment of skin microcirculation by laser Doppler flowmetry in systemic sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dorsal skinfold chamber technique for intravital microscopy in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buflomedil Hydrochloride Clinical Trials
Introduction
Buflomedil Hydrochloride is a vasoactive drug that has been used in the treatment of peripheral and cerebral vascular diseases. Its primary mechanism of action is the non-specific inhibition of alpha-1 and alpha-2 adrenergic receptors, leading to vasodilation and improved microcirculation. Additionally, it exhibits weak calcium channel blocking activity and inhibits platelet aggregation. These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of this compound.
Preclinical Data Summary
A thorough understanding of the preclinical data is essential for designing a robust clinical trial. Key preclinical findings for this compound are summarized below.
| Parameter | Finding | Implication for Clinical Trial Design |
| Pharmacodynamics | Non-selective α-adrenergic antagonist, weak calcium channel blocker, platelet aggregation inhibitor. | Efficacy endpoints should include measures of improved blood flow and tissue perfusion. |
| Pharmacokinetics | Rapidly absorbed after oral administration with a half-life of 1.5-3.5 hours. Primarily metabolized by the liver. | Dosing frequency should be determined based on the short half-life. Dose adjustments may be necessary for patients with hepatic impairment. |
| Toxicology | High doses have been associated with neurological side effects, including seizures. | Safety monitoring must include close observation for neurological adverse events. Starting doses should be conservative with gradual escalation. |
Clinical Trial Design
A phased approach is recommended for the clinical development of this compound.
Phase I: Pharmacokinetics and Safety in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy adult volunteers.
-
Design: Double-blind, placebo-controlled, single and multiple ascending dose study.
-
Endpoints:
-
Primary: Incidence and severity of adverse events (AEs), vital signs, ECG parameters, and laboratory safety tests.
-
Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).
-
Phase II: Dose-Ranging and Efficacy in Patients
-
Objective: To evaluate the efficacy, safety, and optimal dose of this compound in patients with the target indication (e.g., peripheral arterial disease).
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Endpoints:
-
Primary: Change from baseline in a relevant efficacy measure, such as Ankle-Brachial Index (ABI) or pain-free walking distance on a standardized treadmill test.
-
Secondary: Other efficacy measures (e.g., transcutaneous oxygen pressure), patient-reported outcomes (e.g., quality of life questionnaires), and safety and tolerability.
-
Phase III: Confirmatory Efficacy and Safety
-
Objective: To confirm the efficacy and safety of the selected dose of this compound in a larger patient population.
-
Design: Randomized, double-blind, placebo-controlled, multicenter study.
-
Endpoints:
-
Primary: A clinically meaningful endpoint that reflects a benefit to the patient, such as a composite of major adverse limb events or a significant improvement in functional status.
-
Secondary: All-cause mortality, cardiovascular events, and long-term safety.
-
Experimental Protocols
Ankle-Brachial Index (ABI) Measurement
-
Patient Position: The patient should rest in a supine position for at least 10 minutes before the measurement.
-
Blood Pressure Measurement:
-
Measure the systolic blood pressure in both brachial arteries using a Doppler ultrasound and a sphygmomanometer. Record the higher of the two readings.
-
Measure the systolic blood pressure in the dorsalis pedis and posterior tibial arteries of each ankle.
-
-
Calculation: For each leg, the ABI is calculated as the higher of the two ankle systolic pressures divided by the higher of the two brachial systolic pressures.
Treadmill Test for Pain-Free Walking Distance
-
Protocol: A standardized, graded treadmill protocol should be used (e.g., Gardner-Skinner protocol).
-
Procedure:
-
The patient walks on the treadmill at a constant speed with a gradually increasing incline.
-
The initial walking distance (the distance the patient can walk before the onset of claudication pain) and the maximal walking distance (the distance at which the patient is forced to stop due to intolerable pain) are recorded.
-
-
Standardization: The same protocol should be used for all patients at all study visits.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of Buflomedil and a typical clinical trial workflow.
Caption: Proposed Mechanism of Action of this compound.
Caption: Generalized Workflow for a Phase III Clinical Trial.
Data Presentation
All quantitative data collected during the clinical trial should be summarized in a clear and concise manner.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Buflomedil (N=...) | Placebo (N=...) | p-value |
| Age (years), mean (SD) | |||
| Gender, n (%) | |||
| Race, n (%) | |||
| Ankle-Brachial Index, mean (SD) | |||
| Pain-Free Walking Distance (m), mean (SD) | |||
| Comorbidities, n (%) |
Table 2: Efficacy Endpoints
| Endpoint | Buflomedil (N=...) | Placebo (N=...) | Treatment Difference (95% CI) | p-value |
| Change from Baseline in ABI, mean (SD) | ||||
| Change from Baseline in Pain-Free Walking Distance (m), mean (SD) |
Table 3: Summary of Adverse Events
| Adverse Event | Buflomedil (N=...) n (%) | Placebo (N=...) n (%) |
| Any Adverse Event | ||
| Serious Adverse Events | ||
| Adverse Events Leading to Discontinuation | ||
| Most Common AEs (>5%) | ||
| Nausea | ||
| Headache | ||
| Dizziness |
Statistical Considerations
-
Sample Size: The sample size should be calculated to provide adequate statistical power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint between the treatment and placebo groups.
-
Statistical Analysis: An intent-to-treat (ITT) analysis should be the primary analysis for all efficacy endpoints. Appropriate statistical tests should be used based on the type of data (e.g., t-tests or ANCOVA for continuous data, chi-square or logistic regression for categorical data).
-
Interim Analysis: An interim analysis may be planned to assess for overwhelming efficacy or futility. The timing and statistical criteria for the interim analysis should be pre-specified in the protocol.
Safety Monitoring
A robust safety monitoring plan is crucial. This should include:
-
An independent Data and Safety Monitoring Board (DSMB).
-
Clear definitions of adverse events and serious adverse events.
-
Procedures for the timely reporting of adverse events.
-
Regular monitoring of laboratory parameters, vital signs, and ECGs.
-
Specific monitoring for known risks, such as neurological side effects.
Conclusion
This document provides a comprehensive framework for the design and execution of clinical trials for this compound. Adherence to these guidelines will help ensure the generation of high-quality data to rigorously evaluate the efficacy and safety of this compound. The specific details of the trial design should be adapted based on the target indication and the existing knowledge of the drug.
Application Notes: Buflomedil Hydrochloride in Neuroprotection Studies
Introduction
Buflomedil (B1668037) Hydrochloride is a vasoactive drug initially recognized for its efficacy in treating peripheral vascular diseases.[1][2][3][4] Its pharmacological profile is multifaceted, involving mechanisms such as non-specific alpha-1 and alpha-2 adrenergic receptor antagonism, modulation of calcium channels, and improvement of blood rheology.[3][5][6] Preclinical studies have increasingly highlighted its potential as a neuroprotective agent, particularly in the context of cerebral ischemia and stroke.[1][2] These notes provide an overview of its application in neuroprotection research, summarizing key findings and detailing relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Neuroprotection
The neuroprotective effects of Buflomedil Hydrochloride are not attributed to a single mechanism but rather a combination of vascular and cellular actions that collectively mitigate neuronal damage, especially under ischemic conditions. The primary proposed mechanisms include:
-
Improved Cerebral Blood Flow: As a vasoactive agent, Buflomedil promotes vasodilation by blocking alpha-adrenergic receptors on vascular smooth muscle.[3] This action improves cerebral blood flow and microcirculation, which is critical for supplying oxygen and nutrients to ischemic brain tissue.[1][2][7]
-
Calcium Channel Modulation: Buflomedil is suggested to influence cellular calcium channels, reducing intracellular calcium influx.[3] During excitotoxic events, such as those occurring in stroke, excessive calcium entry is a primary driver of neuronal death. By modulating these channels, Buflomedil helps maintain calcium homeostasis and prevent downstream apoptotic pathways.
-
Enhanced Energy Metabolism: Studies in animal models indicate that Buflomedil can improve brain energy metabolism. For instance, continuous administration in spontaneously hypertensive rats led to a significant increase in glucose and ATP content in the striatum.[8]
-
Inhibition of Platelet Aggregation: The drug has demonstrated an inhibitory effect on platelet aggregation, which can help prevent the formation of microthrombi and further occlusion in cerebral vasculature.[5]
-
Anti-inflammatory and Rheological Effects: Preclinical studies suggest Buflomedil may interfere with inflammatory responses and improve the deformability of red blood cells, further enhancing microcirculatory perfusion.[2][3]
Application Data
Quantitative data from key preclinical studies demonstrate the neuroprotective efficacy of this compound in models of cerebral ischemia.
Table 1: Effects of Buflomedil HCl in a Rat Model of Transient Global Cerebral Ischemia (Data sourced from a study involving 20 minutes of bilateral common carotid artery occlusion (BCO))
| Parameter | Ischemia Control Group | Buflomedil HCl Treatment Group (10 mg/kg) | Outcome | Reference |
| Hippocampal CA1 Pyramidal Neurons | Dramatic cell death | Attenuated histological loss and damage | Neuroprotective | [1] |
| Serum Neuron-Specific Enolase (NSE) | Significantly increased | Restored to near-normal levels | Biomarker of reduced neuronal injury | [1] |
| Blood Lactate (B86563) | Significantly increased | Restored to near-normal levels | Improved metabolic state | [1] |
Table 2: Effects of Buflomedil HCl on Survival Rate in a Rat Model of Permanent Cerebral Ischemia (Data sourced from a study involving permanent bilateral carotid artery occlusion (BCAO) in spontaneously hypertensive rats)
| Treatment Group | Dose (Oral, 7 days) | Survival Rate at 24h | Outcome | Reference |
| Control (Saline) | N/A | 6% | - | [9] |
| Buflomedil HCl | 30 mg/kg | 38% | Significantly higher than control | [9] |
| Buflomedil HCl | 90 mg/kg | 44% | Significantly higher than control | [9] |
Experimental Protocols
Below are detailed protocols for assessing the neuroprotective effects of this compound in both in vivo and in vitro models.
Protocol 1: In Vivo Model of Transient Global Cerebral Ischemia in Rats
This protocol is based on the methodology used to evaluate Buflomedil's efficacy in protecting against ischemic brain injury.[1]
Objective: To assess the neuroprotective effect of Buflomedil HCl on hippocampal neuron survival and biochemical markers following transient global cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound solution (for infusion)
-
Pentobarbital (for anesthesia)
-
Saline solution (0.9% NaCl)
-
Surgical tools for vessel occlusion
-
Infusion pump
-
Histology equipment (formalin, paraffin (B1166041), microtome, H&E stain)
-
Assay kits for Neuron-Specific Enolase (NSE) and Lactate
Workflow Diagram:
Procedure:
-
Animal Preparation: Anesthetize rats with pentobarbital. Surgically expose both common carotid arteries through a midline cervical incision.
-
Induction of Ischemia: Induce transient global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for 20 minutes.
-
Reperfusion and Treatment: After 20 minutes, remove the clips to allow reperfusion. One hour after the onset of ischemia, begin a 90-minute slow intravenous infusion of either Buflomedil HCl (10 mg/kg) or an equivalent volume of saline for the control group.
-
Post-operative Care: Suture the incision and allow the animals to recover. Monitor them for 48 hours with free access to food and water.
-
Sample Collection: After 48 hours, re-anesthetize the rats. Collect blood samples for biochemical analysis. Perfuse the brain with saline followed by 10% buffered formalin.
-
Biochemical Analysis: Centrifuge blood samples to obtain serum. Measure the concentrations of NSE and lactate using commercially available ELISA or colorimetric assay kits according to the manufacturer's instructions.
-
Histological Analysis:
-
Excise the brain and postfix in formalin.
-
Process the tissue for paraffin embedding.
-
Section the dorsal hippocampus (5 µm thickness) using a microtome.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Examine the CA1 pyramidal cell layer under a light microscope to assess neuronal damage and count the number of surviving neurons.
-
-
Data Analysis: Compare the mean counts of surviving neurons and the levels of biochemical markers between the Buflomedil-treated and saline-treated groups using an appropriate statistical test (e.g., Student's t-test).
Protocol 2: In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol provides a standard method to evaluate the direct neuroprotective effects of Buflomedil HCl against excitotoxicity, a key mechanism of ischemic neuronal death.
Objective: To determine if Buflomedil HCl protects primary cortical neurons from cell death induced by excessive glutamate (B1630785) exposure.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well)
-
This compound (stock solution in DMSO or water)
-
L-Glutamic acid
-
Cell viability assay reagents (e.g., MTT, LDH release assay kit)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Workflow Diagram:
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1x10⁵ cells/well. Culture for 7-10 days in vitro (DIV) to allow for maturation and network formation.
-
Pre-treatment: Prepare serial dilutions of Buflomedil HCl in culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of Buflomedil (e.g., 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO, if used) and a "no-treatment" control. Incubate for 1-2 hours.
-
Glutamate Exposure: Add a concentrated solution of L-Glutamic acid to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM). Do not add glutamate to the "no-treatment" control wells. Incubate for 15-30 minutes at 37°C.
-
Washout and Recovery: Gently remove the glutamate-containing medium and wash the cells twice with warm PBS. Replace it with fresh culture medium (containing the respective concentrations of Buflomedil or vehicle) and return the plate to the incubator for 24 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
LDH Assay: Collect a sample of the culture supernatant from each well. Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercial LDH cytotoxicity kit.
-
-
Data Analysis:
-
Normalize the data: Express cell viability as a percentage of the "no-treatment" control.
-
Plot the percentage of cell viability against the concentration of Buflomedil HCl to generate a dose-response curve.
-
Compare the viability of Buflomedil-treated groups to the "glutamate only" group using ANOVA followed by a post-hoc test.
-
This compound demonstrates significant neuroprotective potential in preclinical models, primarily through a combination of improved cerebrovascular perfusion and direct cellular protective mechanisms. The provided data and protocols offer a framework for researchers to further investigate its efficacy and elucidate the underlying signaling pathways. While clinical evidence for its use in acute ischemic stroke remains insufficient, these research applications are crucial for exploring its therapeutic value in various neurodegenerative and ischemic conditions.[2][4][10] Future studies should focus on dose-optimization and exploring its effects on other neurodegenerative pathways like oxidative stress and apoptosis.
References
- 1. Protective effect of buflomedil in a rat model of moderate cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buflomedil for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Buflomedil for acute ischaemic stroke | Cochrane [cochrane.org]
- 5. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of long-term administration of buflomedil on regional cerebral blood flow in chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of buflomedil on cerebral acetylcholine, neuroactive amino acids contents and energy metabolism: analysis using spontaneously hypertensive rat (SHR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buflomedil for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Buflomedil Hydrochloride Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Buflomedil Hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and light exposure. Acidic conditions, in particular, have been shown to cause significant degradation.
Q2: What is the main degradation pathway for this compound in aqueous solutions?
A2: Under acidic conditions, this compound undergoes hydrolysis, leading to the cleavage of the butyrophenone (B1668137) structure. The identified degradation products are 1,3,5-trimethoxybenzene (B48636) and a butane-pyrrolidinium salt[1][2].
Q3: Are there any recommended storage conditions for this compound stock solutions?
A3: To minimize degradation, stock solutions should be protected from light and stored at controlled temperatures. While specific stability data under various storage conditions is not extensively published, preparing fresh solutions for experiments is highly recommended. For short-term storage, refrigeration (2-8 °C) and protection from light are advisable.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are effective for monitoring the degradation of this compound.[3] These methods can separate the intact drug from its degradation products, allowing for accurate quantification.
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound concentration in my aqueous solution.
-
Possible Cause 1: pH of the solution.
-
Troubleshooting Step: Measure the pH of your aqueous solution. This compound is susceptible to acid-catalyzed hydrolysis. If the pH is acidic, consider adjusting it to a more neutral range (pH 6-7) using an appropriate buffer system, if compatible with your experimental design.
-
-
Possible Cause 2: Exposure to light.
-
Troubleshooting Step: Ensure that your solutions are prepared and stored in amber-colored glassware or containers wrapped in aluminum foil to protect them from light. Photodegradation can contribute to the loss of the active compound.
-
-
Possible Cause 3: Elevated temperature.
-
Troubleshooting Step: Store your solutions at a controlled, cool temperature. Avoid exposing the solutions to high temperatures, even for short periods, as this can accelerate degradation.
-
Problem: I am seeing extra peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation has occurred.
-
Troubleshooting Step: Compare the retention times of the extra peaks with those of known degradation products if available. If standards for degradation products are not available, the appearance of new peaks over time, coupled with a decrease in the main this compound peak, strongly suggests degradation. An HPLC method has been described that separates Buflomedil (retention time ~3.76 min) from its acid degradation product (retention time ~2.12 min).[3]
-
-
Possible Cause 2: Contamination of the sample or solvent.
-
Troubleshooting Step: Prepare a fresh solution using high-purity solvents and a new batch of this compound to rule out contamination. Analyze a blank (solvent only) to ensure no peaks are eluting from the solvent itself.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability profile of a drug substance.[4][5][6][7] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should be monitored at appropriate time points. The goal is to achieve partial degradation (e.g., 5-20%) to facilitate the development and validation of stability-indicating methods.[4]
1. Acid Hydrolysis:
-
Procedure:
-
Prepare a solution of this compound in 0.1 M HCl (e.g., at a concentration of 1 mg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).[6]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
2. Base Hydrolysis:
-
Procedure:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
3. Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).[4]
-
Procedure:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points.
-
Analyze the samples using a stability-indicating HPLC method.
-
4. Thermal Degradation:
-
Procedure:
-
Place solid this compound powder in a thermostatically controlled oven (e.g., at 60°C).
-
For solutions, prepare an aqueous solution and place it in the oven.
-
Withdraw samples at various time points.
-
For solid samples, dissolve in an appropriate solvent before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
5. Photodegradation:
-
Apparatus: A photostability chamber equipped with a light source that provides both UV and visible light.
-
Procedure:
-
Expose a solution of this compound in a transparent container to a controlled light source (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples at various time points and analyze using a stability-indicating HPLC method.
-
Stability-Indicating HPLC Method
The following HPLC method has been reported for the separation of this compound from its acid degradation product:[3]
| Parameter | Specification |
| Column | C18 |
| Mobile Phase | Methanol: Water: Acetonitrile: Triethylamine (50:30:20:0.4, v/v) |
| pH | 6.5 |
| Flow Rate | 0.7 mL/min |
| Detection | UV at 272 nm |
| Retention Time (Buflomedil) | ~3.76 min |
| Retention Time (Degradant) | ~2.12 min |
Data Presentation
The following tables are templates for organizing quantitative data from stability studies. Note: The data presented here is illustrative and not based on published experimental results for this compound, as such data is limited.
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 40°C
| pH | Time (hours) | % Remaining Buflomedil HCl |
| 2.0 | 0 | 100.0 |
| 8 | 85.2 | |
| 24 | 65.7 | |
| 7.0 | 0 | 100.0 |
| 8 | 99.5 | |
| 24 | 98.8 | |
| 9.0 | 0 | 100.0 |
| 8 | 97.1 | |
| 24 | 92.5 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0)
| Temperature (°C) | Time (hours) | % Remaining Buflomedil HCl |
| 25 | 0 | 100.0 |
| 24 | 99.8 | |
| 72 | 99.2 | |
| 40 | 0 | 100.0 |
| 24 | 98.8 | |
| 72 | 96.5 | |
| 60 | 0 | 100.0 |
| 24 | 91.3 | |
| 72 | 78.4 |
Visualizations
Caption: Acid-induced degradation pathway of this compound.
Caption: General workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biomedres.us [biomedres.us]
- 6. ijrpp.com [ijrpp.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Troubleshooting Buflomedil Hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buflomedil Hydrochloride. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is described as freely soluble in water, soluble in ethanol (B145695) (96%), and very slightly soluble in acetone.[1] Quantitative data from various sources are summarized in the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Molar Equivalent | Notes | Source(s) |
| Water | ≥60.5 mg/mL | ≥175.9 mM | Freely soluble | [2] |
| Water | 65 mg/mL | 189.0 mM | - | [3] |
| DMSO | 30 mg/mL | 87.2 mM | - | [3] |
| DMSO | 50 mg/mL | 145.4 mM | Sonication is recommended. | [2] |
| DMSO | 31 mg/mL | 90.15 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [4] |
| Ethanol | 7 mg/mL | 20.36 mM | Sonication is recommended. | [2] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a vasoactive drug that acts as a non-selective alpha-adrenergic receptor antagonist.[1][5][6][7] It blocks alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle cells, preventing the vasoconstrictive effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine.[5][6] This inhibition leads to vasodilation and increased blood flow.[5][6] Additionally, it has been reported to have a weak calcium channel blocking effect, further contributing to smooth muscle relaxation.[1]
Q3: Does pH affect the solubility of this compound?
Troubleshooting Guide
Issue 1: Precipitation is observed when preparing an aqueous solution of this compound.
-
Question: I am trying to dissolve this compound in a neutral buffer (e.g., PBS pH 7.4) and I'm observing precipitation or incomplete dissolution. Why is this happening?
-
Answer: This is likely due to the pH of the buffer. As a weak base, this compound is more soluble at a lower pH. At neutral or near-neutral pH, you may be exceeding its solubility limit for the free base form.
-
Solution 1: Adjust the pH. Try dissolving the compound in a slightly acidic buffer (e.g., pH 5-6) or acidify your water or buffer with a small amount of dilute HCl before adding the compound.
-
Solution 2: Gentle Heating and Sonication. Gently warming the solution or using an ultrasonic bath can help to increase the rate of dissolution. However, be cautious about potential degradation with prolonged heating.
-
Solution 3: Use a Co-solvent. If permissible for your experiment, you can prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay.
-
Issue 2: My this compound DMSO stock solution precipitates upon dilution in aqueous media.
-
Question: I have a high-concentration stock solution of this compound in DMSO. When I dilute it into my cell culture media or aqueous buffer, I see a precipitate. How can I prevent this?
-
Answer: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous environment is much lower than in the DMSO stock. The rapid change in solvent polarity causes the compound to precipitate.
-
Solution 1: Lower the Stock Concentration. If possible, start with a lower concentration DMSO stock solution.
-
Solution 2: Serial Dilution. Instead of a single large dilution, perform a serial dilution. Add the DMSO stock to a small volume of the aqueous medium first, ensuring it is well-mixed, before bringing it to the final volume.
-
Solution 3: Increase the Final Volume of the Diluent. A larger final volume will result in a lower final concentration of the compound, which may be below its solubility limit.
-
Solution 4: Pre-warm the Aqueous Medium. Having the aqueous medium at 37°C can sometimes help to keep the compound in solution upon dilution.
-
Issue 3: Inconsistent results in biological assays, possibly due to solubility issues.
-
Question: I am seeing high variability in my experimental results. Could this be related to the solubility of this compound?
-
Answer: Yes, poor solubility or precipitation of the compound in your assay can lead to inconsistent and erroneous results. The actual concentration of the dissolved (and therefore active) compound may be lower and more variable than intended.
-
Solution 1: Visually Inspect Your Solutions. Before use, always visually inspect your prepared solutions for any signs of precipitation. If you are using multi-well plates, check the wells under a microscope.
-
Solution 2: Perform a Solubility Test in Your Assay Medium. Before conducting your main experiment, determine the kinetic solubility of this compound in your specific assay medium to ensure you are working below its solubility limit.
-
Solution 3: Consider the Impact of Other Assay Components. Components in your assay medium, such as proteins or salts, can sometimes affect the solubility of your compound.
-
Issue 4: Potential for compound degradation affecting solubility and activity.
-
Question: Can this compound degrade in solution, and could this affect my experiments?
-
Answer: Yes, drug degradation can occur, especially under harsh conditions like strong acidity or basicity, or prolonged exposure to heat and light. Degradation products may have different solubility profiles and biological activities, leading to inaccurate results. It has been noted that Buflomedil can undergo degradation in the presence of acid.
-
Solution 1: Prepare Fresh Solutions. It is always best practice to prepare solutions of this compound fresh for each experiment.
-
Solution 2: Proper Storage of Stock Solutions. If you need to store stock solutions, keep them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Solution 3: Be Mindful of pH. While acidic conditions can improve solubility, extreme pH values may accelerate degradation. It is a balance between achieving solubility and maintaining stability.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
-
Preparation of Assay Plate:
-
Add 198 µL of your chosen aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the first row of wells. This will give a starting concentration of 100 µM this compound with 1% DMSO.
-
Perform a serial dilution down the plate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
-
Analysis:
-
After incubation, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the solubility of the solid compound at equilibrium.
-
Sample Preparation:
-
Add an excess amount of solid this compound (e.g., 1-2 mg) to a small vial.
-
Add a known volume (e.g., 1 mL) of the desired aqueous buffer.
-
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, carefully filter the solution through a 0.22 µm filter to remove any undissolved solid. Be cautious of potential compound adsorption to the filter.
-
Alternatively, centrifuge the samples at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Quantify the concentration of this compound in the filtrate or supernatant using a validated analytical method, such as HPLC-UV.
-
Prepare a standard curve of this compound in the same buffer to accurately determine the concentration.
-
Mandatory Visualizations
References
- 1. This compound | 35543-24-9 [amp.chemicalbook.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buflomedil Hydrochloride Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Buflomedil (B1668037) Hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Buflomedil Hydrochloride in in vitro systems?
This compound is a vasoactive drug with a multifaceted mechanism of action. Primarily, it functions as a non-selective alpha-1 and alpha-2 adrenergic receptor antagonist.[1][2] By blocking these receptors on vascular smooth muscle cells, it inhibits vasoconstriction induced by agonists like norepinephrine (B1679862) and epinephrine, leading to vasodilation.[1][2] Additionally, it has been shown to modulate intracellular calcium levels in vascular smooth muscle cells, further contributing to their relaxation. It also exhibits anti-platelet aggregation properties and can improve the deformability of red blood cells.[3][4]
Q2: What is a good starting concentration for my in vitro experiment?
A good starting point depends on the specific assay and cell type. Based on published data:
-
For platelet aggregation assays, concentrations in the micromolar (µM) range are effective for inhibiting epinephrine-induced aggregation.[2]
-
For inhibition of ADP and collagen-induced platelet aggregation, higher concentrations around 1 mM may be necessary.
-
The IC50 for binding to α2-adrenergic receptors in competition binding assays has been reported as 1 ± 0.5 µM.
For other cell-based assays, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM or higher) to determine the optimal range for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in various solvents. Here are some options:
-
Water: Soluble.
-
Ethanol: Soluble.
-
DMSO: Soluble.
For cell culture experiments, it is advisable to prepare a concentrated stock solution in a solvent compatible with your cells (e.g., sterile water or DMSO) and then dilute it to the final working concentration in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
The stability of this compound in specific cell culture media over extended periods has not been extensively reported in the literature. The stability of any compound in culture media can be influenced by factors such as pH, temperature, and interaction with media components.[5] It is best practice to prepare fresh dilutions of this compound in your culture medium for each experiment. If long-term incubation is required, it is recommended to empirically test its stability under your specific experimental conditions.
Troubleshooting Guides
Issue 1: No observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, including higher concentrations (e.g., up to 1 mM). |
| Incorrect experimental setup. | Review your protocol to ensure all steps were performed correctly. Verify the viability and responsiveness of your cells or platelets to known positive controls. |
| Degradation of the compound. | Prepare a fresh stock solution and fresh dilutions in culture medium for each experiment. |
| Cell type is not responsive. | Confirm that your chosen cell line expresses the target receptors (alpha-adrenergic receptors) or is otherwise expected to respond to this compound's mechanism of action. |
Issue 2: High level of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 or CC50 of this compound for your specific cell line. Use concentrations well below the cytotoxic range for your functional assays. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.1%). Run a solvent control to confirm. |
| Contamination of stock solution or media. | Use sterile techniques for all solution preparations and cell handling. Test your media and supplements for contamination. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell passage number or density. | Use cells within a consistent range of passage numbers and seed them at a consistent density for all experiments. |
| Variability in drug preparation. | Prepare fresh stock solutions and dilutions for each experiment to avoid degradation or precipitation issues. |
| Platelet variability (for aggregation assays). | Platelet reactivity can vary between donors. If possible, use pooled donor platelets or perform experiments on platelets from the same donor for comparative studies. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Target | Agonist | Effective Concentration | Reference |
| Platelet Aggregation | Platelets | Epinephrine | Micromolar (µM) range | [2] |
| Platelet Aggregation | Platelets | ADP, Collagen | ~1 mM | |
| Competition Binding Assay | α2-Adrenergic Receptor | [3H]-yohimbine | IC50: 1 ± 0.5 µM | |
| Vascular Smooth Muscle Contraction | Canine Arteries and Veins | Norepinephrine, etc. | Concentration-dependent inhibition | [1] |
| Neutrophil Adhesion | Human Neutrophils/Endothelial Cells | Histamine, IL-1 | Partial to complete inhibition | [2] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | IC50 / CC50 | Reference |
| Various Cell Lines | Not Reported | Data not available. It is recommended to determine the cytotoxic concentration for your specific cell line using a standard cytotoxicity assay (e.g., MTT, LDH). |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic concentration of this compound.
-
Cell Seeding: Seed your cells of interest (e.g., HUVECs, vascular smooth muscle cells) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Platelet Aggregation Assay
This protocol outlines a method for assessing the effect of this compound on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which will be used as a reference (100% aggregation).
-
Assay Setup: Pre-warm the PRP and PPP to 37°C. Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Buflomedil Incubation: Add a specific volume of PRP to a cuvette with a stir bar. Add the desired concentration of this compound or vehicle control and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, epinephrine) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for several minutes to obtain an aggregation curve.
-
Data Analysis: Determine the maximum aggregation percentage for each condition. Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting flowchart for in vitro Buflomedil HCl experiments.
References
- 1. Effects of buflomedil on the responsiveness of canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Buflomedil Hydrochloride Degradation and Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and analyzing the degradation products of Buflomedil Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under acidic conditions?
Under forced acid hydrolysis, this compound primarily degrades into two main products: 1,3,5-Trimethoxybenzene and a butane-pyrrolidinium salt.[1] This degradation pathway involves the cleavage of the ether linkages of the trimethoxyphenyl group.
Q2: What are the recommended analytical techniques for separating this compound from its degradation products?
Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been successfully employed as stability-indicating methods.[2] HPLC is generally preferred for quantitative analysis due to its higher resolution and sensitivity.
Q3: Are there known impurities of this compound other than its degradation products?
Yes, several process-related impurities and other related compounds for this compound have been identified. These include Desmethyl Buflomedil, 4-(1-Pyrrolidino)butyronitrile, and 5-Chloro-1,3-dimethoxybenzene.[3]
Troubleshooting Guides
Issue 1: Poor chromatographic separation between Buflomedil and its degradation product peak in HPLC.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: Adjust the ratio of the organic modifier (e.g., methanol (B129727), acetonitrile) to the aqueous phase. A slight increase in the aqueous phase percentage can improve the retention and separation of polar degradation products. The pH of the mobile phase can also be a critical factor; ensure it is controlled and optimized.[2]
-
-
Possible Cause 2: Incorrect Column Selection.
-
Solution: A C18 column is commonly used and effective.[2] However, if separation is still not optimal, consider a column with a different packing material or a longer column for increased resolution.
-
-
Possible Cause 3: Flow Rate is Too High.
-
Solution: Decrease the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation.[2]
-
Issue 2: Appearance of unexpected peaks in the chromatogram during a stability study.
-
Possible Cause 1: Contamination.
-
Solution: Ensure all glassware is scrupulously clean. Use fresh, HPLC-grade solvents and reagents. Prepare a blank injection (mobile phase only) to check for contaminants in the system.
-
-
Possible Cause 2: Degradation from a source other than the intended stress condition.
-
Solution: Protect the sample from light and heat if it is known to be labile under these conditions. Ensure the sample is analyzed promptly after preparation.
-
-
Possible Cause 3: Interaction with Excipients (in formulated products).
-
Solution: Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients.
-
Issue 3: Inconsistent retention times for Buflomedil and its degradation products.
-
Possible Cause 1: Fluctuations in Column Temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Possible Cause 2: Mobile Phase Preparation Issues.
-
Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. Inconsistent pH or composition of the mobile phase can lead to shifts in retention times.
-
-
Possible Cause 3: Column Degradation.
-
Solution: If the column has been used extensively, its performance may decline. Flush the column with a strong solvent or, if necessary, replace it.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound to test the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M hydrochloric acid.[4] The mixture can be analyzed at room temperature or heated (e.g., 60°C) to accelerate degradation.[5] Neutralize the solution with a suitable base before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1.0 M sodium hydroxide.[4] Similar to acid hydrolysis, the reaction can be performed at room temperature or with heating. Neutralize the solution with a suitable acid before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protect it from light.
-
Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from the stressed solutions.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating method (e.g., HPLC).
HPLC Method for Buflomedil and its Degradation Products
This method is adapted from published literature for the separation of Buflomedil and its acid degradation product.[2]
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol: Water: Acetonitrile: Triethylamine (50:30:20:0.4, v/v) |
| pH | 6.5 |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Data Presentation
Table 1: Chromatographic Data for Buflomedil and its Acid Degradation Product
| Compound | Retention Time (tR) (minutes) |
| Acid Degradation Product | 2.117 |
| Buflomedil | 3.76 |
Data adapted from a published HPLC method.[2]
Visualizations
Caption: Workflow for Buflomedil Degradation Analysis.
Caption: Buflomedil Acid Degradation Pathway.
Caption: Troubleshooting Poor Peak Resolution.
References
Technical Support Center: Buflomedil Hydrochloride Formulation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Buflomedil Hydrochloride in buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound, although freely soluble in water, can precipitate due to several factors.[1][2][3] The most common reasons include:
-
pH Shift: As a hydrochloride salt of a weakly basic compound, Buflomedil HCl is most soluble at an acidic pH. If the buffer pH increases, the compound can convert to its less soluble free base form, leading to precipitation.
-
Concentration Exceeds Solubility: The concentration of Buflomedil HCl in your solution may have surpassed its solubility limit in the specific buffer system and temperature. The solubility in pure water is approximately 63-65 mg/mL, but this can be lower in buffers.[4][5]
-
Buffer Interaction: Certain buffer species, like phosphates, can interact with drug molecules to form less soluble salts, especially at higher buffer concentrations.[6]
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of a solution that was stable at a higher temperature.[7]
-
Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[8]
Q2: What is the optimal pH range for keeping this compound in solution?
Q3: Which buffer systems are recommended for this compound?
A3: Acetate (B1210297) and citrate (B86180) buffers are commonly used for formulations requiring a pH in the acidic to slightly acidic range (pH 3.6-6.5).[9] These are often a good first choice.[10] Phosphate buffers can also be used, but caution is advised. While versatile, they can sometimes decrease the solubility of drugs through salt formation.[6] It is crucial to experimentally determine the solubility in your chosen buffer system.
Q4: Can the buffer concentration affect the solubility of this compound?
A4: Yes. Higher buffer concentrations can increase the ionic strength of the solution, which may decrease the solubility of some drugs.[6] For parenteral solutions, buffer concentrations are typically kept low (e.g., 5-50 mM) to avoid issues like irritation upon injection and to minimize potential interactions with the drug substance.[9][11]
Troubleshooting Guide: Precipitation Observed
If you observe precipitation in your this compound solution, follow these steps to diagnose and resolve the issue.
Step 1: Initial Observation and Assessment
-
When did the precipitation occur? (e.g., immediately upon mixing, after refrigeration, during pH adjustment).
-
What does the precipitate look like? (e.g., crystalline, amorphous, cloudy).
-
What are the solution parameters? (Drug concentration, buffer type, buffer concentration, pH, temperature).
Step 2: Diagnose the Cause
The following diagram outlines a logical workflow for troubleshooting precipitation.
Caption: Troubleshooting workflow for Buflomedil HCl precipitation.
Step 3: Implement Solutions & Preventive Measures
-
pH Adjustment: If the pH is too high, adjust it downwards using a dilute acid (e.g., 0.1M HCl). This should be done gradually while stirring.
-
Buffer Selection: If a buffer interaction is suspected (especially with phosphate), switch to an alternative like acetate or citrate and re-evaluate solubility.
-
Concentration Management: If the concentration is too high, either reduce the final concentration or consider using a co-solvent (e.g., ethanol, DMSO) for the stock solution, ensuring the final co-solvent concentration is low and compatible with your experiment.[4][12]
-
Temperature Control: Prepare solutions at the temperature they will be used. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature before use and check for any precipitate. Sonication can help redissolve the material.[8]
Data & Protocols
Solubility Data Summary
The following table presents illustrative solubility data for this compound in common buffer systems. This data is intended as a guideline; actual solubility should be determined experimentally under your specific conditions.
| Buffer System (25 mM) | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Acetate Buffer | 4.5 | 25 | > 50 |
| Citrate Buffer | 5.0 | 25 | > 50 |
| Phosphate Buffer | 6.0 | 25 | ~ 25 |
| Phosphate Buffer | 7.2 | 25 | < 10 (Potential for Precipitation) |
| Acetate Buffer | 4.5 | 4 | ~ 35 (Reduced solubility) |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the maximum solubility of Buflomedil HCl in a selected buffer system.
Materials:
-
This compound powder
-
Selected buffer solution (e.g., 25 mM Sodium Acetate, pH 4.5)
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C)
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of Buflomedil HCl powder to a vial containing a known volume (e.g., 2 mL) of the buffer. The goal is to have undissolved solid remaining.
-
Seal the vial and place it on a shaker/rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check for undissolved solid. If none is present, add more powder and continue shaking.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with the mobile phase or buffer to a concentration within the linear range of your analytical method.
-
Determine the concentration of Buflomedil HCl using a validated HPLC or UV-Vis method. This concentration represents the equilibrium solubility.
Protocol 2: Buffer System Screening
Objective: To compare the solubility and stability of Buflomedil HCl in different buffer systems.
Procedure:
-
Prepare a series of buffers (e.g., Acetate pH 4.5, Citrate pH 5.0, Phosphate pH 6.8) at the desired concentration (e.g., 25 mM).
-
Perform the Equilibrium Solubility Determination protocol (Protocol 1) for each buffer system in parallel.
-
In a separate test, prepare solutions of Buflomedil HCl at a target concentration (e.g., 20 mg/mL) in each buffer.
-
Visually inspect these solutions for any immediate precipitation or cloudiness.
-
Store the solutions under different conditions (e.g., 4°C and 25°C) and visually inspect them for precipitation at set time points (e.g., 1, 4, 8, 24 hours).
-
Compare the results to select the buffer system that provides the best solubility and physical stability for your required concentration.
Understanding the Role of pH
The solubility of a hydrochloride salt is fundamentally linked to the pH of the solution and the pKa of the compound. The diagram below illustrates this relationship.
Caption: Relationship between pH, pKa, and Buflomedil solubility.
References
- 1. This compound | 35543-24-9 [chemicalbook.com]
- 2. This compound | 35543-24-9 [amp.chemicalbook.com]
- 3. 35543-24-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing precipitation of pH-adjusted bupivacaine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Buflomedil Hydrochloride interference with common laboratory assays
Welcome to the Technical Support Center for Buflomedil (B1668037) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential interactions of Buflomedil Hydrochloride with common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: Does this compound interfere with common clinical chemistry or immunoassay results?
A1: Currently, there is a lack of significant documented evidence to suggest widespread analytical interference of this compound with common clinical chemistry assays (e.g., liver function tests, renal function tests) or immunoassays. A review of long-term safety data from clinical trials involving Buflomedil noted that while some mean changes in laboratory tests were statistically observed, they were not considered to be clinically significant. However, as with any therapeutic agent, the possibility of unforeseen interference cannot be entirely ruled out.
Q2: Are there any known physiological effects of this compound that can alter laboratory results?
A2: Yes. The most well-documented effect of this compound is its physiological impact on platelet function. It has been shown to inhibit platelet aggregation induced by various agonists. This is a true physiological effect of the drug, not an analytical interference with the assay itself.
Q3: What is the mechanism behind Buflomedil's effect on platelet aggregation?
A3: Buflomedil inhibits platelet aggregation through multiple mechanisms.[1][2][3] It acts as an alpha-adrenergic receptor antagonist on the platelet surface.[1][4] Specifically, it inhibits epinephrine-induced aggregation at micromolar concentrations.[4] At higher concentrations, it also demonstrates weak inhibition of ADP- and collagen-induced aggregation.[4][5] This is achieved by inhibiting granular secretion, affecting calcium uptake at the membrane level, and interfering with the interaction of fibrinogen with its receptor on platelets.[1][4]
Q4: Could metabolites of Buflomedil cause cross-reactivity in immunoassays?
A4: While theoretically possible, there are no documented cases of Buflomedil metabolites causing cross-reactivity in common immunoassays. A known metabolite is p-desmethyl buflomedil, and the structure of a similar metabolite, o-desmethyl buflomedil, is known. For a metabolite to cross-react, it would need to have a structural similarity to the analyte being measured by the immunoassay. Without specific reports of such an occurrence, this remains a theoretical concern.
Troubleshooting Guides
Issue: Unexpected Platelet Aggregation Results in a Subject Taking Buflomedil
If you observe reduced platelet aggregation in a subject administered Buflomedil, it is highly likely to be a result of the drug's physiological anti-platelet activity rather than an assay error.
Recommended Actions:
-
Acknowledge the Pharmacodynamic Effect: Be aware that Buflomedil is known to inhibit platelet aggregation induced by ADP, collagen, and epinephrine.[4][6][7]
-
Timing of Sample Collection: Consider the timing of blood sample collection in relation to the last dose of Buflomedil, as the inhibitory effect is dose-dependent and will diminish as the drug is cleared from circulation.
-
Consult with Clinical Staff: Ensure that the clinical team is aware of this expected pharmacological effect to avoid misinterpretation of the patient's hemostatic function.
Issue: Suspected Analytical Interference with an Immunoassay or Clinical Chemistry Assay
In the rare event that you suspect Buflomedil or its metabolites are directly interfering with a laboratory assay, the following steps can help in troubleshooting the issue.
Recommended Actions:
-
Review Assay Manufacturer's Documentation: Check the package insert or technical data sheet for the specific assay for any known interfering substances.
-
Communicate with the Laboratory: Inform the clinical or research laboratory performing the test about the patient's or subject's medication profile, including Buflomedil. They may be able to suggest alternative testing methods that are less susceptible to interference.
-
Consider Therapeutic Drug Monitoring: If available, measuring the concentration of Buflomedil in the sample could help in assessing the potential for concentration-dependent interference.
-
Serial Measurements: If clinically appropriate, performing serial measurements of the analyte after discontinuation of the drug could help determine if the unexpected results are related to the presence of Buflomedil.
Data on Platelet Aggregation Inhibition
| Agonist | Effect of Buflomedil | Concentration for Effect | Reference |
| Epinephrine | Significant inhibition | Micromolar (µM) levels | [4] |
| ADP | Weak inhibition | Approximately 1 mM | [4][6][8] |
| Collagen | Weak inhibition | Approximately 1 mM | [4][6] |
Experimental Protocols
Platelet Aggregation Assay (as described in cited literature)
-
Principle: This is a laboratory test to measure the ability of platelets to clump together (aggregate) in response to an agonist.
-
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood collected in sodium citrate.
-
Instrumentation: A platelet aggregometer, which is a specialized spectrophotometer, is used.
-
Procedure:
-
The PRP is placed in a cuvette in the aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
An agonist (e.g., ADP, collagen, epinephrine) is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
The change in light transmission is recorded over time to determine the extent and rate of aggregation.
-
-
Intervention: To test the effect of Buflomedil, the drug can be incubated with the PRP before the addition of the agonist, or PRP can be obtained from a subject who has been administered Buflomedil.
-
Visualizations
Caption: Mechanism of Buflomedil's inhibitory effect on platelet aggregation.
Caption: Workflow for investigating suspected Buflomedil assay interference.
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Clinical and hemorheological effects of buflomedil in diabetic subjects with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of buflomedil on the behavior of platelet aggregation and its clinical evaluation in elderly patients with chronic cerebrovascular insufficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Platelet function after the single administration of buflomedil] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Buflomedil Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with improving the oral bioavailability of Buflomedil (B1668037) Hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of Buflomedil Hydrochloride?
A1: The primary challenge with the oral bioavailability of this compound is its extensive first-pass metabolism in the liver. Although it is well-absorbed from the gastrointestinal tract, a significant portion of the drug is metabolized before it can reach systemic circulation, which reduces its overall bioavailability. In humans, the oral bioavailability is approximately 72%, with the reduction attributed to this hepatic first-pass effect.[1]
Q2: What are the promising formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the first-pass metabolism and enhance the systemic exposure of this compound. These include:
-
Nanoemulsions/Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based systems can enhance lymphatic transport, which partially bypasses the liver, thereby reducing first-pass metabolism.[2][3]
-
Solid Dispersions: By dispersing the drug in a polymer matrix at a molecular level, solid dispersions can improve the dissolution rate and absorption, potentially leading to faster and more complete uptake that can help saturate metabolic enzymes.[4][5][6]
-
Controlled-Release Formulations: Sustained or extended-release tablets can modulate the rate of drug release and absorption. This can prevent the saturation of metabolic pathways and maintain therapeutic concentrations for a longer duration.[7][8][9]
-
Niosomes and Solid Lipid Nanoparticles (SLNs): These vesicular and particulate systems can protect the drug from degradation in the GI tract and may also facilitate lymphatic uptake.
Q3: Which animal models are suitable for studying the oral bioavailability of this compound?
A3: Rodent models, particularly rats, are commonly used for initial pharmacokinetic screening of oral formulations due to their well-characterized physiology and ease of handling. Rabbit models are also utilized for oral bioavailability studies and can offer a different metabolic profile.[10] The choice of animal model should be justified based on the specific metabolic pathways of this compound and their similarity to humans.
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic data between animals.
-
Potential Cause: Inconsistent dosing technique, especially with oral gavage.
-
Troubleshooting:
-
Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate delivery to the stomach.
-
Use appropriate gavage needle sizes for the animal model.
-
Administer the formulation at a consistent rate and volume.
-
-
Potential Cause: Influence of food on drug absorption.
-
Troubleshooting:
-
Standardize the feeding schedule. It is common practice to fast animals overnight before dosing to ensure an empty stomach, which reduces variability in gastric emptying and food-drug interactions.
-
-
Potential Cause: Genetic variability within the animal strain.
-
Troubleshooting:
-
Use inbred strains of animals to reduce genetic differences in drug metabolism and transporter expression.
-
Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability.
-
Potential Cause: The in vitro dissolution medium does not accurately reflect the in vivo environment of the gastrointestinal tract.
-
Troubleshooting:
-
Use biorelevant dissolution media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), which contain bile salts and lecithin (B1663433) to mimic the fed and fasted states.
-
-
Potential Cause: The formulation's interaction with the gastrointestinal mucosa is not captured by in vitro tests.
-
Troubleshooting:
-
Employ ex vivo models, such as the everted gut sac technique, to assess drug permeability across the intestinal epithelium.
-
For lipid-based formulations like SEDDS, in vitro lipolysis models can provide insights into how the drug will be processed in the gut.
-
Issue 3: Low observed bioavailability despite using an advanced formulation.
-
Potential Cause: The formulation is not physically or chemically stable.
-
Troubleshooting:
-
Conduct thorough stability studies of the formulation under relevant storage conditions.
-
For nanoformulations, monitor particle size, polydispersity index, and zeta potential over time to detect any signs of instability like aggregation or precipitation.
-
-
Potential Cause: The chosen excipients are not optimal for the drug or the intended delivery mechanism.
-
Troubleshooting:
-
Systematically screen different oils, surfactants, and co-solvents (for SEDDS) or polymers (for solid dispersions) to find the combination that provides the best solubilization and stability for this compound.
-
Ensure the excipients are biocompatible and used within acceptable concentration limits.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of a Model Drug (BCS Class I with High First-Pass Metabolism) in a Nanoemulsion Formulation Compared to a Conventional Suspension in Rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) |
| Conventional Suspension | 10 | 450 ± 65 | 2.0 ± 0.5 | 1800 ± 250 | 100 |
| Nanoemulsion | 10 | 980 ± 120 | 1.0 ± 0.3 | 4140 ± 480 | 230 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Select the components that show the highest solubility for the drug.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.
-
Identify the nanoemulsion region in the phase diagram to determine the optimal concentration ranges of the components.
-
-
Preparation of the Nanoemulsion Formulation:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant based on the phase diagram.
-
Add this compound to the mixture and stir until it is completely dissolved. This forms the nanoemulsion pre-concentrate.
-
-
Characterization of the Nanoemulsion:
-
Dilute the pre-concentrate with an aqueous phase (e.g., distilled water or buffer) under gentle agitation.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using a dynamic light scattering instrument.
-
Determine the drug content and encapsulation efficiency using a suitable analytical method like HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Handling and Dosing:
-
Use adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Fast the animals overnight (12-18 hours) before the experiment, with free access to water.
-
Divide the animals into groups (e.g., control group receiving a conventional suspension and test group receiving the nanoemulsion).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or -80°C until analysis.
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the test formulation compared to the control formulation.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of two buflomedil tablet formulations in patients with atherosclerotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Buflomedil Hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of Buflomedil (B1668037) Hydrochloride in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Buflomedil Hydrochloride?
This compound is primarily a vasodilator agent. Its main mechanism of action is the non-selective antagonism of alpha-1 and alpha-2 adrenergic receptors.[1][2] By blocking these receptors, it inhibits vasoconstriction, leading to the widening of blood vessels and increased blood flow.
Q2: What are the known secondary or potential off-target effects of this compound?
Beyond its primary alpha-blocking activity, Buflomedil has been observed to have several other pharmacological effects that can be considered off-target, especially at higher concentrations. These include:
-
Weak calcium channel antagonism.[1]
-
Inhibition of platelet aggregation.[1]
-
Effects on red blood cell deformability.[1]
-
Potential for phosphodiesterase (PDE) inhibition, leading to increased intracellular cAMP.
Q3: What are the common adverse effects observed in clinical use, and how might they relate to off-target effects in my experiments?
Clinical adverse reactions to Buflomedil have primarily involved the cardiovascular and nervous systems, with issues like hypotension, tachycardia, dizziness, and headache.[3][4] These are often linked to its primary alpha-blocking activity but can be exacerbated by off-target effects, especially in cases of overdose which suggest a narrow therapeutic window.[3][5] Unexpected results in your experiments could be due to these off-target activities.
Q4: Are the metabolites of Buflomedil active and should I consider their effects?
Yes, the metabolites of Buflomedil, such as CRL40634 and CRL40598, are known to be pharmacologically active and possess vasoactive properties.[6][7] It is important to consider that the observed effects in your experimental system could be a combination of the parent compound and its active metabolites, especially in long-term cell culture experiments or in vivo models where metabolism occurs.
Troubleshooting Guide
Issue: I am observing a greater effect (e.g., more cell death, stronger physiological response) than expected based on alpha-receptor blockade alone.
Potential Cause: This could be due to off-target effects of Buflomedil, particularly at higher concentrations.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve for your observed effect. Compare this with the concentration range known to be selective for alpha-adrenoceptors. A significant deviation may indicate off-target effects are at play.
-
Control Experiments:
-
Use a more selective alpha-blocker (e.g., prazosin (B1663645) for alpha-1, yohimbine (B192690) for alpha-2) to see if you can replicate the effect. If the effect is not replicated, it is likely an off-target effect of Buflomedil.
-
If a calcium-dependent pathway is suspected, try to modulate extracellular calcium levels or use a known calcium channel blocker to see if the effect is altered.
-
-
Literature Review: Check if the observed phenotype is consistent with inhibition of other known targets of Buflomedil (e.g., calcium channels, platelet aggregation pathways).
Issue: My experimental results are inconsistent or not reproducible.
Potential Cause: This could be due to the complex pharmacology of Buflomedil, variability in experimental conditions, or degradation of the compound.
Troubleshooting Steps:
-
Compound Stability: Ensure the stability of your this compound solution under your experimental conditions (e.g., temperature, light exposure, pH of the medium).
-
Metabolism: In cell-based assays, consider the metabolic capacity of your cells. The conversion of Buflomedil to active metabolites over time could lead to variable results. Time-course experiments may be insightful.
-
Assay Conditions: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations.
Data Summary Tables
Table 1: Pharmacological Profile of this compound
| Target/Effect | Primary or Off-Target | Known Activity | Quantitative Data |
| Alpha-1 Adrenergic Receptor | Primary | Antagonist | Not widely reported |
| Alpha-2 Adrenergic Receptor | Primary | Antagonist | Not widely reported |
| L-type Calcium Channels | Off-Target | Weak Antagonist | IC50: ~3 µM (voltage-dependent) |
| T-type Calcium Channels | Off-Target | Potential Antagonist | Not widely reported |
| Platelet Aggregation | Off-Target | Inhibition | Agonist-dependent |
| Phosphodiesterase (PDE) | Off-Target | Potential Inhibition | Not widely reported |
| hERG Channel | Off-Target | Unknown | Not widely reported |
| Cytochrome P450 Enzymes | Off-Target | Potential Inhibition | Not widely reported |
Table 2: Known Active Metabolites of Buflomedil
| Metabolite | Known Activity |
| CRL40634 | Vasoactive properties |
| CRL40598 | Vasoactive properties, more potent than Buflomedil and CRL40634 in some assays |
Experimental Protocols
Radioligand Binding Assay for Alpha-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from cell lines or tissue homogenates)
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for alpha-1, [3H]-Yohimbine for alpha-2)
-
This compound
-
Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand)
-
Assay buffer
-
96-well plates
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either buffer, unlabeled non-specific control, or a concentration of Buflomedil.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of Buflomedil and subsequently calculate the Ki value.
Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonists (e.g., ADP, collagen, epinephrine)
-
This compound
-
Platelet aggregometer
Procedure:
-
Prepare PRP from fresh whole blood.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add this compound at the desired concentration and incubate for a short period.
-
Add the platelet agonist to induce aggregation.
-
Monitor the change in light transmittance through the sample over time. An increase in light transmittance indicates platelet aggregation.
-
Compare the aggregation curves of samples treated with Buflomedil to control samples.
Intracellular Calcium Measurement
Objective: To determine if this compound affects intracellular calcium levels.
Materials:
-
Adherent or suspension cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye.
-
Add this compound at the desired concentration.
-
Monitor the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emission at two different excitation wavelengths.
-
An increase or decrease in fluorescence (or the fluorescence ratio) indicates a change in intracellular calcium concentration.
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile assessment of buflomedil: an overview of adverse reactions between 1975 and 2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of long-term safety data with buflomedil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of buflomedil and its two derivatives, CRL40634 and CRL40598, on pancreatic exocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vitro Vasodilatory Effects of Buflomedil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro vasodilatory performance of Buflomedil (B1668037) Hydrochloride against other vasoactive agents. The information presented is supported by experimental data from various studies, offering insights into their mechanisms of action and relative potencies.
Introduction to Buflomedil Hydrochloride
This compound is a vasoactive drug known for its therapeutic use in treating peripheral vascular diseases.[1][2] Its primary mechanism of action involves the non-selective blockade of α-adrenergic receptors and a weak calcium channel blocking effect, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[1][3] This dual action contributes to its efficacy in improving blood flow in ischemic tissues.
Comparative Analysis of Vasodilatory Effects
This section compares the in vitro vasodilatory properties of this compound with several other vasodilators: Papaverine, Naftidrofuryl, Nicergoline, and Dihydroergotoxine (B79615). It is important to note that the quantitative data presented in the following tables are compiled from various studies. Direct comparison of these values should be approached with caution, as experimental conditions such as tissue source, pre-constriction agent, and specific laboratory protocols can significantly influence the results.
Mechanism of Action
| Drug | Primary Mechanism of Action | Secondary Mechanism(s) of Action |
| This compound | Non-selective α-adrenergic receptor antagonist | Weak calcium channel blocker, inhibition of platelet aggregation[1][3] |
| Papaverine | Phosphodiesterase (PDE) inhibitor, leading to increased intracellular cAMP and cGMP[4] | Inhibition of calcium influx[4] |
| Naftidrofuryl | 5-HT2 receptor antagonist[5] | May involve nitric oxide release, improves cellular metabolism[1][6] |
| Nicergoline | α1-adrenoceptor antagonist[7] | Enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation[6] |
| Dihydroergotoxine | α-adrenergic receptor antagonist[8] | Dopaminergic and serotonergic receptor interactions |
In Vitro Potency and Efficacy
The following table summarizes the available quantitative data on the vasodilatory potency (EC50/IC50) and efficacy of this compound and its comparators. The lack of directly comparative studies necessitates the presentation of data from individual experiments.
| Drug | Tissue Preparation | Pre-constriction Agent | Potency (IC50/EC50) | Efficacy (Maximal Relaxation %) |
| This compound | Rat Prostate | Phenylephrine (B352888) | IC50: ~1-10 nM (inhibition of contraction)[9] | Data not available |
| Papaverine | Rat Abdominal Aorta | Epinephrine | IC50: 0.10 mM (for smooth muscle cells)[4] | ~100% at 0.18 mM[4] |
| Papaverine | Isolated Rat Aorta | Phenylephrine | - | 140 ± 6.7%[10] |
| Naftidrofuryl | Bovine Coronary Arteries | 5-HT, U46619, PGF2α, KCl | Dose-dependent inhibition[5] | Data not available |
| Nicergoline | - | - | Data not available | Data not available |
| Dihydroergotoxine | - | - | Data not available | Data not available |
Disclaimer: The data in this table are sourced from different studies and are not the result of a direct head-to-head comparison. Therefore, these values should be considered indicative of individual drug performance under specific experimental conditions and not as a direct measure of relative potency or efficacy.
Experimental Protocols
The in vitro evaluation of vasodilatory effects is commonly performed using isolated tissue bath systems, often referred to as organ baths or wire myographs. This technique allows for the measurement of isometric contractions of isolated blood vessel rings in a controlled physiological environment.
General Protocol for Isolated Artery Vasodilation Assay
-
Tissue Preparation:
-
Arteries (e.g., thoracic aorta, femoral artery, mesenteric artery) are carefully dissected from euthanized animals (e.g., rats, rabbits) or obtained from human biopsies.
-
The artery is cleaned of adhering connective and adipose tissue and cut into rings of approximately 2-4 mm in length.
-
In some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.
-
-
Mounting in Organ Bath:
-
The arterial rings are mounted on two L-shaped stainless-steel hooks or tungsten wires in a temperature-controlled organ bath chamber (37°C).
-
One hook/wire is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a physiological pH.
-
-
Equilibration and Pre-constriction:
-
The mounted arterial rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
After equilibration, the viability of the rings is assessed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
-
The rings are then washed and allowed to return to baseline tension.
-
A submaximal contraction is induced using a vasoconstrictor agent such as phenylephrine or norepinephrine.
-
-
Drug Administration and Data Recording:
-
Once a stable contractile plateau is reached, cumulative concentrations of the vasodilator drug (e.g., this compound) are added to the organ bath.
-
The relaxation response is recorded as a decrease in tension from the pre-constricted level.
-
The results are typically expressed as a percentage of the pre-induced contraction.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and pharmacological parameters such as EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal relaxation) are calculated.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways involved in the vasodilatory action of this compound and the vasoconstrictive pathway it antagonizes.
Caption: α1-Adrenergic signaling pathway leading to vasoconstriction and its antagonism by this compound.
Caption: this compound's weak inhibitory effect on L-type calcium channels, contributing to vasodilation.
Experimental Workflow
References
- 1. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of naftidrofuryl on platelet-induced vasospasm in vitro. Role of antiserotonergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of naftidrofuryl on adrenergic nerves, endothelium and smooth muscle in isolated canine blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro comparison of pre- and postsynaptic effects of dihydroergotoxine mesylate and 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl) piperazine (IP-66) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tjtcvs.com [tjtcvs.com]
A Comparative Analysis of Buflomedil Hydrochloride and Pentoxifylline for Intermittent Claudication
An evidence-based guide for researchers and drug development professionals on the efficacy, mechanisms of action, and experimental evaluation of two vasoactive agents used in the management of peripheral artery disease.
Intermittent claudication (IC), a hallmark symptom of peripheral artery disease (PAD), is characterized by ischemic muscle pain on exertion that is relieved by rest. Pharmacological intervention aims to improve blood flow and, consequently, walking capacity. This guide provides a comparative analysis of two such agents: Buflomedil Hydrochloride and Pentoxifylline (B538998). It is important to note that Buflomedil has been withdrawn from the market in many countries due to safety concerns, including neurological and cardiac side effects. Pentoxifylline remains a therapeutic option, though its efficacy is considered modest.
Comparative Efficacy: A Quantitative Overview
Clinical trials have sought to quantify the therapeutic benefits of Buflomedil and Pentoxifylline, primarily by measuring improvements in walking distance. The following tables summarize key findings from a head-to-head comparative study and placebo-controlled trials.
Table 1: Head-to-Head Comparison of Buflomedil and Pentoxifylline
| Parameter | Buflomedil (600 mg/day) | Pentoxifylline (1200 mg/day) | Significance |
| Walking Performance | Less Improvement | Significantly Greater Improvement | P < 0.05 |
| Resting Toe Pressure | Less Improvement | Significantly Greater Improvement | P < 0.05 |
| Resting Ankle/Brachial Index (ABI) | Less Improvement | Significantly Greater Improvement | P < 0.05 |
| Post-exercise Ankle/Brachial Index (ABI) | Less Improvement | Significantly Greater Improvement | P < 0.05 |
| Basal/Postischemic Toe-pulse Ratio | Less Improvement | Significantly Greater Improvement | P < 0.05 |
| Data from the prospective, randomized study by Chacón-Quevedo et al. (1994) involving 45 patients with Fontaine stage II peripheral arterial disease over 90 days.[1] |
Table 2: Efficacy of Buflomedil vs. Placebo in Clinical Trials
| Outcome Measure | Improvement with Buflomedil | Study Population | Significance |
| Pain-Free Walking Distance (PFWD) | Weighted Mean Difference: 75.1 m (95% CI: 20.6 to 129.6) | General IC Population | Statistically Significant |
| Maximum Walking Distance (MWD) | Weighted Mean Difference: 80.7 m (95% CI: 9.4 to 152) | General IC Population | Statistically Significant |
| Pain-Free Walking Distance (PFWD) | Weighted Mean Difference: 80.6 m (95% CI: 3.0 to 158.2) | Diabetic Population with IC | Statistically Significant |
| Maximum Walking Distance (MWD) | Weighted Mean Difference: 171.4 m (95% CI: 51.3 to 291.5) | Diabetic Population with IC | Statistically Significant |
| Data from a Cochrane review of two randomized controlled trials with 127 participants.[2][3] |
Table 3: Efficacy of Pentoxifylline vs. Placebo in Clinical Trials
| Outcome Measure | Improvement with Pentoxifylline | Number of Studies (Participants) | Significance |
| Pain-Free Walking Distance (PFWD) | Weighted Mean Difference: 29.4 m (95% CI: 13.0 to 45.9) | 11 trials (612 patients) | Statistically Significant |
| Absolute Claudication Distance (ACD) | Weighted Mean Difference: 48.4 m (95% CI: 18.3 to 78.6) | 12 study groups (511 patients) | Statistically Significant |
| Ankle/Brachial Index (ABI) | No significant difference compared to placebo | 5 studies (902 patients) | Not Statistically Significant |
| Data from a meta-analysis of randomized, placebo-controlled, double-blind clinical trials.[4] A Cochrane review also found low-certainty evidence for improvement in walking distance with no benefit to ABI.[5] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of Buflomedil and Pentoxifylline stem from their distinct interactions with cellular signaling pathways that regulate vascular tone, blood rheology, and inflammation.
This compound: A Multi-faceted Vasoactive Agent
Buflomedil's mechanism of action is multifactorial, primarily involving the antagonism of alpha-1 adrenergic receptors and modulation of calcium channels in vascular smooth muscle.[6] This leads to vasodilation and improved blood flow. It also exhibits hemorheological effects by improving red blood cell deformability and inhibiting platelet aggregation.
Pentoxifylline: A Rheologic and Anti-inflammatory Agent
Pentoxifylline, a methylxanthine derivative, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor.[7][8] By inhibiting PDE, it increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.[7] Furthermore, it enhances red blood cell flexibility and reduces blood viscosity, thereby improving microcirculatory blood flow.[8] Pentoxifylline's immunomodulatory effects are also mediated through adenosine A2A receptor signaling pathways.[9]
Experimental Protocols in Intermittent Claudication Trials
The evaluation of therapeutic agents for intermittent claudication relies on standardized experimental protocols to ensure the reliability and comparability of results.
Treadmill Exercise Test
A standardized treadmill test is the primary method for objectively measuring walking capacity in patients with IC.
-
Patient Preparation: Patients should abstain from smoking and caffeine (B1668208) for at least two hours prior to the test. Comfortable walking shoes and clothing are required.
-
Protocol: A common protocol, as used in the Chacon-Quevedo et al. (1994) study, involves a constant speed of 3 km/hour at a 10% grade.[10] Other protocols may vary in speed and grade.
-
Endpoints:
-
Pain-Free Walking Distance (PFWD) or Initial Claudication Distance (ICD): The distance at which the patient first experiences claudication pain.
-
Maximum Walking Distance (MWD) or Absolute Claudication Distance (ACD): The total distance the patient is able to walk.
-
-
Data Collection: Walking distances are recorded at baseline and at specified intervals throughout the treatment period.
Ankle-Brachial Index (ABI) Measurement
The ABI is a non-invasive method to assess the severity of peripheral artery disease.
-
Patient Preparation: The patient should rest in a supine position for at least 10 minutes before the measurement.
-
Procedure:
-
Systolic blood pressure is measured in both brachial arteries using a Doppler ultrasound and a sphygmomanometer.
-
Systolic blood pressure is measured in the dorsalis pedis and posterior tibial arteries of each ankle.
-
-
Calculation: The ABI for each leg is calculated by dividing the higher of the two ankle systolic pressures by the higher of the two brachial systolic pressures.
-
Interpretation: An ABI of ≤ 0.90 is indicative of PAD. Measurements are typically taken at rest and immediately following the treadmill exercise test to assess the hemodynamic response to exertion.
Conclusion
The available evidence suggests that while both this compound and Pentoxifylline have been investigated for the treatment of intermittent claudication, their efficacy and safety profiles differ. Direct comparative data indicates a greater improvement in walking performance and hemodynamic parameters with Pentoxifylline.[1] However, the overall evidence for the efficacy of both drugs is considered to be of low to moderate quality, with significant heterogeneity across studies.[2][10] The withdrawal of Buflomedil from many markets due to safety concerns underscores the importance of a thorough risk-benefit assessment in the development and prescription of treatments for intermittent claudication. For researchers and drug development professionals, understanding the distinct mechanisms of action and the standardized protocols for evaluating therapeutic efficacy is crucial for advancing the management of this debilitating condition.
References
- 1. Comparative evaluation of pentoxifylline, buflomedil, and nifedipine in the treatment of intermittent claudication of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How well does pentoxifylline treat intermittent claudication? | Cochrane [cochrane.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Immunomodulatory properties of pentoxifylline are mediated via adenosine-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentoxifylline for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Buflomedil Hydrochloride and Other Alpha-Adrenergic Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Buflomedil (B1668037) Hydrochloride with other alpha-adrenergic blockers, focusing on their performance supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Overview of Alpha-Adrenergic Blockers
Alpha-adrenergic blockers, or alpha-blockers, are a class of pharmaceutical agents that antagonize the action of adrenaline and noradrenaline on alpha-adrenergic receptors. This antagonism leads to the relaxation of smooth muscle in blood vessels and other tissues. Consequently, these drugs are utilized in the management of conditions such as hypertension, benign prostatic hyperplasia, and peripheral vascular diseases.
This guide will compare Buflomedil Hydrochloride, a non-selective alpha-blocker with multifaceted actions, against three other notable alpha-blockers:
-
Prazosin: A selective alpha-1 adrenergic receptor antagonist.
-
Phentolamine (B1677648): A non-selective alpha-1 and alpha-2 adrenergic receptor antagonist.
-
Yohimbine (B192690): A selective alpha-2 adrenergic receptor antagonist.
Mechanism of Action and Receptor Selectivity
The primary mechanism of action for these compounds is the blockade of alpha-adrenergic receptors. However, their selectivity for receptor subtypes (alpha-1 and alpha-2) and their engagement with other signaling pathways result in distinct pharmacological profiles.
This compound exhibits a broad mechanism of action. It acts as a non-selective antagonist at both alpha-1 and alpha-2 adrenergic receptors.[1][2][3] Beyond its alpha-blocking properties, Buflomedil also modulates calcium channels, leading to vasodilation, and improves blood rheology by enhancing red blood cell deformability and inhibiting platelet aggregation.[1][2]
Prazosin is highly selective for the alpha-1 adrenergic receptor.[4] This selectivity for post-junctional alpha-1 receptors is responsible for its potent vasodilatory effects with a relatively lower incidence of tachycardia compared to non-selective alpha-blockers.[4]
Phentolamine is a competitive, non-selective antagonist of both alpha-1 and alpha-2 adrenergic receptors.[5][6] Its blockade of presynaptic alpha-2 receptors can lead to an enhanced release of norepinephrine (B1679862), which may cause cardiac stimulation.[7]
Yohimbine is a selective antagonist of the alpha-2 adrenergic receptor.[8] By blocking presynaptic alpha-2 autoreceptors, it increases the release of norepinephrine from nerve endings.[9]
Signaling Pathway Diagram
Caption: Signaling pathways of alpha-adrenergic receptors and points of intervention for the compared drugs.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a drug to its receptor is a key determinant of its potency. The table below summarizes the reported equilibrium dissociation constants (Ki) for each drug at alpha-1 and alpha-2 adrenergic receptors. Lower Ki values indicate higher binding affinity.
| Drug | Receptor Subtype | Ki (nM) | Species | Reference |
| Buflomedil | α1A | 4060 | Rat | [10] |
| α1B | 6840 | Rat | [10] | |
| Prazosin | α1A | 0.13 | Rat | |
| α1B | 0.10 | Rat | ||
| α1D | 1.90 | Human | [11] | |
| α2 | >1000 | Rat | [4] | |
| Phentolamine | α1A/D | 6.1 | Human | [12] |
| α1B | 39.8 | Human | [12] | |
| α1C | 2.8 | Human | [12] | |
| α2A | 55.9 | Human | [13] | |
| α2B | 8.0 (pKi) | Human | [12] | |
| α2C | 8.3 (pKi) | Human | [12] | |
| Yohimbine | α1 | 220 | Calf | |
| α2 | 3.6 | Bovine | [14] | |
| α2A | - | - | - | |
| α2B | - | - | - | |
| α2C | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Comparative Efficacy in a Clinical Context: Intermittent Claudication
Buflomedil has been investigated for the treatment of intermittent claudication, a symptom of peripheral artery disease. Clinical trials have assessed its efficacy in improving walking distance.
| Study Parameter | Buflomedil | Placebo | Reference |
| Pain-Free Walking Distance (PFWD) Improvement | 75.1 m (95% CI: 20.6 to 129.6) | - | [15] |
| 80.6 m (95% CI: 3.0 to 158.2) (Diabetic population) | - | [15] | |
| +137% (IV) / +190% (IA) from baseline | - | [16] | |
| Maximum Walking Distance (MWD) Improvement | 80.7 m (95% CI: 9.4 to 152) | - | [15] |
| 171.4 m (95% CI: 51.3 to 291.5) (Diabetic population) | - | [15] |
Direct comparative clinical trial data for Prazosin, Phentolamine, and Yohimbine in intermittent claudication is limited.
Effects on Blood Rheology
Buflomedil's therapeutic profile is distinguished by its positive effects on blood flow properties, specifically red blood cell (RBC) deformability and platelet aggregation.
-
RBC Deformability: Buflomedil has been shown to improve the deformability of red blood cells, which facilitates their passage through narrow capillaries.[1][2]
-
Platelet Aggregation: Buflomedil inhibits platelet aggregation, reducing the risk of thrombus formation.[1][2]
In contrast, while other alpha-blockers can indirectly influence blood flow through vasodilation, they are not primarily characterized by direct effects on blood rheology. Yohimbine, as an alpha-2 antagonist, has been shown to inhibit epinephrine-induced platelet aggregation.[17]
Comparative Side Effect Profile
The selectivity and mechanism of action of each alpha-blocker contribute to their distinct side effect profiles.
| Side Effect | Buflomedil | Prazosin | Phentolamine | Yohimbine |
| Hypotension | Yes | Yes (First-dose effect) | Yes | Can increase blood pressure |
| Tachycardia | Possible | Less common | Common | Can increase heart rate |
| Dizziness | Yes | Yes | Yes | Yes |
| Headache | Yes | Yes | Yes | Yes |
| Nasal Congestion | - | Yes | Yes | - |
| Gastrointestinal | Yes | - | Nausea, vomiting, diarrhea | Nausea, vomiting |
| Anxiety/Agitation | - | - | - | Yes |
This table provides a general overview. The incidence and severity of side effects can vary.[18][19]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target alpha-adrenergic receptor subtype are isolated.[20]
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-prazosin for alpha-1, [³H]-yohimbine for alpha-2) and a range of concentrations of the unlabeled test compound.[20][21]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[21]
-
Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.[21]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[21]
Isolated Tissue Assay for Vasodilation
This ex vivo method assesses the functional effect of a compound on blood vessel tone.
Caption: Experimental workflow for an isolated tissue vasodilation assay.
Methodology:
-
Tissue Preparation: A blood vessel, such as the thoracic aorta from a rat, is carefully excised and cut into rings.[22]
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). The rings are connected to a force transducer to measure isometric tension.[22][23]
-
Contraction: The rings are pre-contracted with an alpha-1 adrenergic agonist like phenylephrine (B352888) to induce a stable level of tone.[22]
-
Drug Addition: Cumulative concentrations of the test compound are added to the organ bath.
-
Measurement and Analysis: The resulting relaxation of the arterial ring is recorded, and concentration-response curves are constructed to determine the potency (EC50) and efficacy of the vasodilator.[22]
Red Blood Cell Deformability Measurement
Ektacytometry is a common technique to assess RBC deformability.
Methodology:
-
Sample Preparation: A whole blood sample is diluted in a viscous solution (e.g., polyvinylpyrrolidone).[24]
-
Shear Stress Application: The diluted blood sample is subjected to a defined shear stress in a viscometer.[25]
-
Laser Diffraction: A laser beam is passed through the sample, and the diffraction pattern produced by the elongated red blood cells is captured by a detector.[25]
-
Data Analysis: The shape of the diffraction pattern is analyzed to calculate an elongation index, which is a measure of RBC deformability.[24]
Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging a whole blood sample at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging at a high speed.[1][3]
-
Baseline Measurement: The light transmission through the PRP is set as 0%, and through the PPP as 100%.[26]
-
Agonist Addition: A platelet-aggregating agent (agonist) such as ADP, collagen, or epinephrine (B1671497) is added to the PRP.
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is continuously recorded by a photometer.[26][27]
-
Inhibition Assay: To test the effect of an antagonist, the PRP is pre-incubated with the test compound before the addition of the agonist. The degree of inhibition of aggregation is then measured.
Conclusion
This compound is a non-selective alpha-adrenergic blocker with a unique pharmacological profile that includes calcium channel modulation and beneficial effects on blood rheology. In comparison to more selective alpha-blockers like Prazosin and Yohimbine, and the non-selective Phentolamine, Buflomedil's multifaceted mechanism of action may offer a broader therapeutic window for conditions characterized by both vasoconstriction and impaired microcirculation. However, its lower receptor affinity compared to other agents and a narrower therapeutic range warrant careful consideration. The choice of an appropriate alpha-adrenergic blocker for research or therapeutic development will depend on the desired balance between receptor selectivity, potency, and the specific pathophysiological mechanisms being targeted.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. karger.com [karger.com]
- 5. Oral phentolamine: an alpha-1, alpha-2 adrenergic antagonist for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterization of the alpha-1 adrenergic receptors in the thoracic aorta of control and aldosterone hypertensive rats: correlation of radioligand binding with potassium efflux and contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosensingusa.com [biosensingusa.com]
- 9. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. phentolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Buflomedil for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Comparison of the effectiveness of intra-arterial and intravenous administration of buflomedil in patients with intermittent claudication] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Light transmission aggregometry (LTA) [bio-protocol.org]
- 18. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. mdpi.com [mdpi.com]
- 23. reprocell.com [reprocell.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The relationship between red blood cell deformability metrics and perfusion of an artificial microvascular network - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.viamedica.pl [journals.viamedica.pl]
- 27. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of Buflomedil Hydrochloride in Enhancing Erythrocyte Deformability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Buflomedil (B1668037) Hydrochloride's efficacy in improving erythrocyte deformability, benchmarked against other vasoactive agents. The following sections detail the available experimental data, outline the methodologies used in these studies, and visualize the proposed mechanism of action.
Introduction
Erythrocyte deformability, the ability of red blood cells (RBCs) to change shape under shear stress, is a critical determinant of microcirculatory blood flow. Impaired erythrocyte deformability is implicated in the pathophysiology of various vascular diseases. Buflomedil Hydrochloride is a vasoactive drug that has been investigated for its potential to improve blood rheology, in part by enhancing the flexibility of red blood cells.[1][2][3] This guide compares the effects of this compound with other agents known to influence erythrocyte deformability, such as Pentoxifylline (B538998), Naftidrofuryl, and Cilostazol (B1669032).
Quantitative Data Summary
The following table summarizes the quantitative findings from various studies on the effects of this compound and its alternatives on erythrocyte deformability. It is important to note that direct comparative studies with standardized methodologies are limited, and results can vary based on the experimental setup and patient population.
| Drug | Dosage and Administration | Experimental Method | Key Quantitative Findings | Reference |
| This compound | 200 mg, intravenous | Red Cell Filterability | Statistically significant improvement in red cell filterability compared to baseline. No significant change was observed with a placebo.[4] | Dormandy & Ernst, 1981[4] |
| Pentoxifylline | 400 mg, 3 times daily for 14 days | Whole Blood Filtration | Erythrocyte filtration rate increased significantly (p<0.02) after treatment.[5] | Schubotz & Mühlfellner, 1977[5] |
| Pentoxifylline | 400 mg, 3 times daily for 7 days | Ektacytometry | No significant change in red blood cell deformability was observed in healthy volunteers.[6] | Bilto et al., 1992[6] |
| Pentoxifylline & Cilostazol | Pentoxifylline: 400 mg, 3 times daily for 24 weeks; Cilostazol: 100 mg, twice daily for 24 weeks | Washed RBC Filtration (4.7-5.0 µm pores) | No significant changes in erythrocyte deformability were observed for either drug compared to placebo.[7] | Dawson et al., 2002[7] |
| Naftidrofuryl | 200 mg, intravenous | Not specified | Produced a slight but significant increase of 6.9% in the erythrocyte column diameters of conjunctival arterioles.[8] | Jung et al., 1989[8] |
| Cilostazol | 10, 20, and 40 µg/mL (in vitro) | Hemox-Analyzer | Dose-dependent increase in the P50 of the oxygen-hemoglobin dissociation curve, with a significant difference at 40 µg/mL (p < 0.01), suggesting increased oxygen release.[9] | Pepple et al., 2014[9] |
Experimental Protocols
Erythrocyte Filtration
This method assesses the ability of a population of red blood cells to pass through small pores, providing an index of their deformability.
Principle: A suspension of red blood cells is passed through a polycarbonate membrane with a defined pore size (typically 3 to 5 µm) under a constant driving pressure or flow rate. The time taken for a specific volume to pass through the filter, or the initial flow rate, is measured. An increase in filtration time or a decrease in flow rate indicates reduced erythrocyte deformability.
Detailed Protocol (Based on Reid's Method):
-
Blood Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Preparation of Red Blood Cell Suspension:
-
The whole blood is centrifuged to separate plasma and buffy coat.
-
The plasma and buffy coat are discarded.
-
The packed red blood cells are washed twice with a phosphate-buffered saline (PBS) solution.
-
A final suspension of RBCs is prepared in PBS at a specific hematocrit (e.g., 10%).[7]
-
-
Filtration Apparatus:
-
Measurement:
-
The RBC suspension is drawn into a syringe.
-
The suspension is then pumped through the filter at a constant flow rate (e.g., 0.82 ml/min).[12]
-
The pressure generated across the filter is continuously monitored.
-
-
Data Analysis:
-
The initial pressure generated by the RBC suspension is recorded.
-
This pressure is often normalized by the pressure generated by the cell-free buffer solution to calculate a relative resistance or a filterability index.[12]
-
Ektacytometry
Ektacytometry is a laser-diffraction technique that measures the deformability of red blood cells under defined shear stress.
Principle: A dilute suspension of red blood cells is subjected to a continuous shear stress in a viscometer. As the cells deform from their normal biconcave shape into ellipsoids, a laser beam passed through the suspension creates a diffraction pattern. The shape of this diffraction pattern is analyzed to determine the extent of cell elongation, which is expressed as an Elongation Index (EI).
Detailed Protocol (Osmotic Gradient Ektacytometry):
-
Blood Sample Preparation: A small volume of whole blood (e.g., 25 µL) is diluted in a high-viscosity solution, typically containing polyvinylpyrrolidone (B124986) (PVP).[1]
-
Ektacytometer Setup:
-
The ektacytometer consists of a concentric cylinder system (couette) where the RBC suspension is placed.
-
A laser beam is directed through the suspension.
-
-
Measurement:
-
The cylinders rotate, creating a laminar shear flow that deforms the red blood cells.
-
In osmotic gradient ektacytometry, the osmolality of the suspending medium is varied (e.g., from 50 to 650 mOsmol/kg) while the shear stress is kept constant.[13]
-
The diffraction pattern of the deformed cells is projected onto a screen and captured by a camera.
-
-
Data Analysis:
-
The elliptical diffraction pattern is analyzed to calculate the Elongation Index (EI) using the formula: EI = (length - width) / (length + width).
-
A deformability curve is generated by plotting the EI against the osmolality. Key parameters from this curve include:
-
EImax: The maximum elongation index, representing the maximal deformability of the RBCs.
-
Omin: The osmolality at which the EI is minimal, reflecting the osmotic fragility of the cells.
-
Ohyper: The osmolality in the hypertonic region where the EI is half of EImax, indicating the cellular hydration state.[13]
-
-
Signaling Pathways and Mechanisms of Action
This compound's Proposed Mechanism of Action
This compound is thought to improve erythrocyte deformability through a multi-faceted mechanism that includes both direct effects on the erythrocyte and indirect effects through improved microcirculation.[2][3][14] One of the proposed direct mechanisms involves the modulation of intracellular calcium levels and an increase in ATP, which are crucial for maintaining the flexibility of the erythrocyte membrane skeleton.[15][16]
Caption: Proposed mechanism of Buflomedil on erythrocyte deformability.
Experimental Workflow for Erythrocyte Deformability Analysis
The following diagram illustrates a typical workflow for assessing the impact of a pharmacological agent on erythrocyte deformability using either filtration or ektacytometry.
Caption: Workflow for in vitro erythrocyte deformability testing.
References
- 1. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental overview of a new vasoactive drug: buflomedil HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of buflomedil on erythrocyte deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of pentoxifylline on erythrocyte deformability and on phosphatide fatty acid distribution in the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of effect of pentoxifylline on red blood cell deformability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of pentoxifylline or cilostazol to improve blood and plasma viscosity, fibrinogen, and erythrocyte deformability in claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular effects of naftidrofuryl in a randomized placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Cilostazol on the P50 of the Oxygen-Hemoglobin Dissociation Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The flow of blood cell suspensions through 3 microns and 5 microns Nuclepore membranes: a comparison of kinetic analysis with scanning electron microscopic examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Erythrocyte filtration in acute myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of red blood cell filterability test: influences of pore size, hematocrit level, and flow rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. [Protective effect of this compound on erythrocyte sickling. In vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Changes in erythrocyte ATP after the oral administration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Buflomedil Hydrochloride's Antiplatelet Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiplatelet effects of Buflomedil Hydrochloride against other established and relevant vasoactive and antiplatelet agents. The information is intended to offer an objective overview supported by available experimental data to aid in research and drug development.
Executive Summary
This compound is a vasoactive drug that has demonstrated antiplatelet properties, contributing to its therapeutic effects in peripheral vascular diseases. Its mechanism of action is multifactorial, involving the inhibition of alpha-1 and alpha-2 adrenergic receptors and modulation of calcium channels. This guide compares the antiplatelet activity of Buflomedil with standard antiplatelet drugs such as aspirin (B1665792) and clopidogrel (B1663587), as well as other vasoactive agents with antiplatelet effects like pentoxifylline, naftidrofuryl, cinnarizine, and flunarizine. While direct comparative quantitative data for Buflomedil against all agents is limited, this guide synthesizes available in vitro and clinical findings to provide a comprehensive overview.
Comparative Analysis of Antiplatelet Activity
The antiplatelet efficacy of Buflomedil and its comparators varies depending on the agonist used to induce platelet aggregation. The following table summarizes the available quantitative and qualitative data.
| Drug | Target/Mechanism | Agonist | Potency (IC50 or % Inhibition) | Reference(s) |
| This compound | α2-adrenergic antagonist, Calcium channel modulator | Epinephrine | Significant inhibition at micromolar levels | |
| ADP, Collagen | Weak inhibition at ~1 mM | |||
| [3H]-yohimbine binding | IC50: 1 ± 0.5 µM | |||
| Aspirin | Irreversible COX-1 inhibitor | Arachidonic Acid, Collagen | Potent inhibition | |
| Clopidogrel (active metabolite) | Irreversible P2Y12 receptor antagonist | ADP | Potent and specific inhibition | |
| Pentoxifylline | Phosphodiesterase inhibitor, Adenosine uptake inhibitor | Various | Inhibits platelet aggregation | |
| Naftidrofuryl | 5-HT2 receptor antagonist | Serotonin (5-HT), ADP | Dose-dependent inhibition (significant at 0.06 µM for 5-HT and ADP) | |
| Cinnarizine | Calcium channel blocker, H1 histamine (B1213489) receptor antagonist | Serotonin | IC50 for 3H-serotonin uptake: 2.8x10⁻⁵ M | |
| Flunarizine | Calcium channel blocker | Serotonin | IC50 for 3H-serotonin uptake: 6.8x10⁻⁶ M |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines for common in vitro platelet aggregation assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method, considered the gold standard for assessing platelet function, measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used as a reference (100% aggregation).
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Add the agonist (e.g., ADP, collagen, epinephrine) to induce aggregation.
-
Record the change in light transmission over time. The percentage of aggregation is calculated relative to the light transmission of PPP.
3. Inhibition Assay:
-
To test the inhibitory effect of a compound, pre-incubate the PRP with the test substance (e.g., this compound) for a specified time before adding the agonist.
-
Compare the aggregation curve with that of a control (PRP with agonist but without the inhibitor).
Signaling Pathways in Platelet Aggregation
The antiplatelet effects of Buflomedil and its comparators are mediated through distinct signaling pathways. Understanding these pathways is essential for evaluating their mechanisms of action and potential for synergistic or antagonistic interactions.
This compound Signaling Pathway
Buflomedil's antiplatelet activity is primarily attributed to its dual mechanism of action: α2-adrenergic receptor antagonism and weak calcium channel modulation. By blocking the α2-adrenergic receptor on platelets, Buflomedil inhibits the effects of epinephrine, a key platelet agonist. Additionally, its influence on calcium channels may contribute to a reduction in intracellular calcium mobilization, a critical step in platelet activation and aggregation.
Figure 2: Proposed antiplatelet signaling pathway of Buflomedil.
Comparative Signaling Pathways of Antiplatelet Agents
Aspirin and clopidogrel, two widely used antiplatelet agents, act on different pathways to inhibit platelet aggregation. Aspirin irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. Clopidogrel, a prodrug, is metabolized to an active compound that irreversibly blocks the P2Y12 ADP receptor, preventing ADP-mediated platelet activation.
Figure 3: Comparative signaling pathways of Aspirin and Clopidogrel.
Discussion and Conclusion
The reproducibility of this compound's antiplatelet effects is influenced by the experimental conditions, particularly the choice of agonist. Its inhibitory action is most pronounced against epinephrine-induced aggregation, consistent with its α2-adrenergic antagonistic properties. The effect on ADP and collagen-induced aggregation is comparatively weak, requiring higher concentrations.
For researchers and drug development professionals, these findings suggest that while Buflomedil possesses antiplatelet properties, its primary value may lie in its multifaceted vasoactive and rheological effects. Further head-to-head studies with standardized methodologies are warranted to definitively establish the comparative antiplatelet potency of this compound. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations and aid in the interpretation of existing data.
Unraveling the Neuroprotective Potential of Buflomedil Hydrochloride: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical and clinical data underscores the neuroprotective effects of Buflomedil (B1668037) Hydrochloride, a vasoactive agent, in the context of cerebral ischemia. This report provides a detailed comparison of its efficacy against alternative neuroprotective agents, supported by experimental evidence, to guide researchers, scientists, and drug development professionals.
Buflomedil Hydrochloride has demonstrated a multi-faceted mechanism of action that contributes to its neuroprotective properties. These include vasodilation, improvement of blood rheology, and anti-platelet aggregation, which collectively enhance cerebral blood flow and oxygenation.[1] Furthermore, evidence suggests a direct neuronal effect through the modulation of key signaling pathways.
In Vivo Evidence: Attenuation of Ischemic Brain Injury
Preclinical studies utilizing a rat model of moderate cerebral ischemia, induced by transient bilateral common carotid artery occlusion (BCCAO), have provided quantitative evidence of Buflomedil's neuroprotective efficacy. Treatment with Buflomedil has been shown to significantly attenuate the histological damage to hippocampal CA1 pyramidal neurons, a region highly vulnerable to ischemic insults.[1]
In these models, Buflomedil administration led to a marked reduction in the circulating levels of neuron-specific enolase (NSE) and lactate, both of which are key biomarkers of neuronal damage.[1]
| Biomarker | Ischemic Control Group | Buflomedil-Treated Group | Outcome |
| Neuron-Specific Enolase (NSE) | Significantly elevated | Restored to near-normal levels | Indicates reduced neuronal damage[1] |
| Lactate | Significantly elevated | Restored to near-normal levels | Suggests improved metabolic function[1] |
Comparative Clinical Insights
While direct head-to-head clinical trials comparing the neuroprotective effects of this compound with other agents in acute ischemic stroke are limited, studies in related vascular conditions offer valuable insights. In a randomized controlled trial involving patients with intermittent claudication, Buflomedil was compared with Pentoxifylline and Nifedipine (B1678770). The study, which assessed improvements in walking distance and various hemodynamic parameters, found Pentoxifylline to be significantly more effective than Buflomedil and Nifedipine in this specific indication.[2]
A Cochrane review of 26 trials with a total of 2756 participants investigating Buflomedil for acute ischemic stroke concluded that there is currently insufficient evidence to support its routine use.[3] However, one trial within this review did report that stroke survivors in the Buflomedil group had a lower risk of 'death or disability' compared to the control group.[3][4]
Mechanistic Underpinnings: Signaling Pathways
Buflomedil's neuroprotective effects are believed to be mediated, in part, through its interaction with key cellular signaling pathways.
Alpha-1 Adrenergic Receptor Antagonism: Buflomedil acts as a nonselective alpha-adrenergic receptor antagonist.[5] In the context of neuronal signaling, the antagonism of alpha-1 adrenergic receptors, which are coupled to Gq/11 G-proteins, is significant. This action inhibits the activation of Phospholipase Cβ (PLCβ), thereby reducing the production of the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] The downstream consequence is a modulation of intracellular calcium release and protein kinase C (PKC) activity, which can be beneficial in preventing excitotoxicity-induced neuronal death.
Calcium Channel Modulation: Buflomedil also influences cellular calcium channels.[1] While the precise downstream signaling cascade of L-type calcium channel modulation by Buflomedil in neurons requires further elucidation, the general principle of reducing excessive calcium influx is a well-established neuroprotective strategy. L-type calcium channel blockers are known to regulate neuronal excitability and synaptic plasticity by controlling the influx of calcium, a critical second messenger in numerous signaling pathways, including those leading to apoptosis.[8][9]
Experimental Protocols
In Vivo: Bilateral Common Carotid Artery Occlusion (BCCAO) in Rats
This model induces moderate, transient global cerebral ischemia.
-
Animal Preparation: Adult male rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A ventral midline incision is made in the neck to expose both common carotid arteries. The arteries are carefully separated from the surrounding nerves and tissues.
-
Occlusion: A non-traumatic arterial clip or suture is used to occlude both common carotid arteries for a defined period, commonly 20 minutes, to induce ischemia.
-
Reperfusion: The clips or sutures are removed to allow for the restoration of blood flow.
-
Post-Operative Care: The incision is sutured, and the animals are monitored during recovery. Neurological deficit scoring is often performed at various time points post-surgery.
-
Outcome Measures: At the end of the experimental period (e.g., 48 hours), blood samples are collected for biomarker analysis (NSE, lactate), and brain tissue is harvested for histological examination to assess neuronal damage.[1]
Neurological Deficit Scoring: A common method to assess functional outcome in rodent models of stroke is the modified Neurological Severity Score (mNSS), which evaluates motor, sensory, and reflex functions on a graded scale.
In Vitro: Oxygen-Glucose Deprivation (OGD) and MTT Assay
This model simulates ischemic conditions in cultured neuronal cells.
-
Cell Culture: Neuronal cells (e.g., primary cortical neurons or a neuroblastoma cell line) are seeded in 96-well plates and cultured under standard conditions.
-
Induction of OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a specified duration (e.g., 3 hours).
-
Treatment: Following OGD, the medium is replaced with a standard culture medium containing this compound or a vehicle control.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for reperfusion and to assess the effects of the treatment.
-
MTT Assay for Cell Viability:
-
The culture medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Visualizing the Mechanisms
To illustrate the proposed signaling pathways and experimental workflows, the following diagrams have been generated.
Caption: Proposed signaling pathway of Buflomedil's neuroprotective effects.
Caption: Experimental workflows for in vivo and in vitro neuroprotection studies.
References
- 1. Protective effect of buflomedil in a rat model of moderate cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of pentoxifylline, buflomedil, and nifedipine in the treatment of intermittent claudication of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buflomedil for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effect of buflomedil on prostate alpha1A adrenoceptor in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac and neuroprotection regulated by α1-adrenergic receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-type calcium channels as drug targets in CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of Buflomedil Hydrochloride for Intermittent Claudication: A Comparative Guide
This guide provides a meta-analysis of clinical trial data for Buflomedil (B1668037) Hydrochloride, focusing on its application in treating intermittent claudication (IC), a common symptom of peripheral arterial disease (PAD). The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at its efficacy and mechanism of action.
Mechanism of Action
Buflomedil Hydrochloride exerts its therapeutic effects through a multi-faceted mechanism primarily aimed at improving blood flow in the microcirculation. Its actions include alpha-adrenergic receptor antagonism, modulation of calcium channels, and favorable effects on blood rheology.[1][2] By blocking alpha-1 and alpha-2 adrenergic receptors, buflomedil inhibits vasoconstriction, leading to vasodilation and increased blood flow.[2] It also modulates calcium channels in vascular smooth muscle cells, reducing calcium influx and further promoting relaxation and vasodilation.[2] Additionally, buflomedil improves blood flow characteristics by enhancing red blood cell deformability and inhibiting platelet aggregation.[1][2]
Efficacy in Intermittent Claudication
Meta-analyses of randomized, double-blind, placebo-controlled trials have evaluated the efficacy of buflomedil in improving walking distance for patients with intermittent claudication. The primary endpoints in these studies were typically pain-free walking distance (PFWD) and maximum walking distance (MWD), measured by standardized treadmill tests.
A Cochrane review, updated in 2013, included two randomized controlled trials with a total of 127 participants.[3][4] Both trials demonstrated moderate, statistically significant improvements in PFWD and MWD for patients treated with buflomedil compared to placebo.[3][4] One of these trials exclusively involved a diabetic population.[3] However, the authors of the review noted that the evidence is limited due to the poor quality of many excluded trials and the potential for publication bias.[3][4]
The larger LIMB trial, which enrolled 2,078 patients, also showed a significant improvement in initial claudication distance for the buflomedil group compared to placebo.[5][6][7]
Table 1: Meta-analysis of Buflomedil vs. Placebo on Walking Distance in Intermittent Claudication
| Outcome Measure | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Notes | Reference |
| Pain-Free Walking Distance (PFWD) | 75.1 m | 20.6 to 129.6 | Statistically significant improvement. | [3][4] |
| Pain-Free Walking Distance (PFWD) - Diabetic Population | 80.6 m | 3.0 to 158.2 | Statistically significant improvement in a wholly diabetic population. | [3][4] |
| Maximum Walking Distance (MWD) | 80.7 m | 9.4 to 152 | Statistically significant improvement with wide confidence intervals. | [3][4] |
| Maximum Walking Distance (MWD) - Diabetic Population | 171.4 m | 51.3 to 291.5 | Statistically significant improvement with wide confidence intervals in a wholly diabetic population. | [3][4] |
Table 2: Key Findings from the LIMB Trial
| Outcome Measure | Buflomedil Group | Placebo Group | p-value | Reference |
| Median Relative Change in Initial Claudication Distance | +49% | 0% | Not Reported | [6] |
| Median Relative Change in Ankle-Brachial Index (ABI) | +9.2% | -3.6% | Not Reported | [5][6] |
| Primary Composite Endpoint¹ | 9.1% | 12.4% | 0.019 | [5] |
¹Composite of clinical deterioration, fatal/non-fatal cardiovascular events, lower limb surgery/angioplasty, and amputation.[5]
Clinical Trial Methodology
The clinical trials included in the meta-analyses generally followed a randomized, double-blind, placebo-controlled design.
Experimental Protocols:
-
Patient Population: Patients were typically diagnosed with intermittent claudication, corresponding to Fontaine stage II of peripheral arterial occlusive disease.[3][4][7] The LIMB trial specifically included patients with an ankle-brachial index (ABI) between 0.3 and 0.8.[5][7]
-
Intervention: Oral administration of buflomedil, with dosages often around 600 mg daily, compared to a matching placebo.[8] In the LIMB trial, the dose was adjusted based on creatinine (B1669602) clearance.[5][6][7]
-
Primary Outcome Assessment: The primary efficacy measures were the pain-free and maximum walking distances. These were assessed using a standardized treadmill exercise test.[3][4][7] However, specific protocols, including treadmill speed and grade, were not always uniformly reported across all studies. The LIMB trial was noted to have used clinically estimated walking distances rather than treadmill tests.[7]
-
Duration: Treatment duration in the trials varied, with some lasting 12 weeks and others, like the LIMB trial, having a median follow-up of 2.75 years.[6][7][8]
Conclusion
The available meta-analysis data suggests that this compound provides a modest but statistically significant benefit in improving walking distances for patients with intermittent claudication, including those with diabetes. The LIMB trial also indicated a reduction in a composite of cardiovascular and limb-related events. However, the overall evidence base is limited by the quality of some studies and potential publication bias. The multifaceted mechanism of action, involving vasodilation and improved blood rheology, provides a strong rationale for its use in peripheral arterial disease. For drug development professionals, these findings highlight the potential of targeting these pathways, while also underscoring the need for robust, high-quality clinical trials with standardized and objective outcome measures. It is also important to note that safety concerns have been raised regarding buflomedil's narrow therapeutic range.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Buflomedil for intermittent claudication | Cochrane [cochrane.org]
- 4. Buflomedil for intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limbs International Medical Buflomedil Trial - American College of Cardiology [acc.org]
- 6. medscape.com [medscape.com]
- 7. Buflomedil for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buflomedil in arterial occlusive disease: results of a controlled multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Buflomedil Hydrochloride vs. Placebo: A Comparative Review of Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Buflomedil (B1668037) hydrochloride is a vasoactive substance that has been investigated for its potential therapeutic effects in circulatory disorders. While extensive clinical trials in humans have been conducted, this guide focuses on the available preclinical data from controlled animal studies to provide a foundation for further research and development. This document summarizes the key findings from animal safety studies and elucidates the compound's mechanism of action as demonstrated in animal models.
Executive Summary
Preclinical evaluation of buflomedil hydrochloride in animal models, primarily rats and dogs, has focused on its safety profile and mechanism of action. Direct, placebo-controlled efficacy studies in animal models of specific diseases, such as peripheral arterial disease, are not extensively detailed in publicly available literature. However, safety studies provide robust quantitative data, and mechanistic studies offer insights into its pharmacological effects.
Key Findings:
-
Safety Profile: Long-term intravenous and oral administration in rats established a no-adverse-effect-level (NOAEL) and identified dose-dependent clinical signs at higher concentrations.
-
Mechanism of Action: In-vivo and ex-vivo animal experiments suggest that this compound exerts its effects through non-selective alpha-adrenoceptor antagonism and potential influence on vascular smooth muscle.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a three-month intravenous safety study in rats.
Table 1: Three-Month Intravenous Safety Evaluation of Buflomedil in Rats
| Dosage Group (mg/kg/day) | Key Observations | No-Adverse-Effect-Level (NOAEL) |
| 1 | No significant findings. | |
| 4 | No significant findings. | |
| 12 | No significant findings. | 12 mg/kg/day[1] |
| 30 | Several deaths, ataxia, decreased activity, dyspnea, jerking movements, decreased body weight gain and food consumption in males.[1] |
Table 2: Effects of 30 mg/kg/day Intravenous Buflomedil in Male Rats (Three Months)
| Parameter | Observation |
| Clinical Signs | Ataxia, decreased activity, dyspnea, jerking movements after dosing.[1] |
| Body Weight | Decreased body weight gain after six weeks.[1] |
| Food Consumption | Decreased after six weeks.[1] |
| Organ Weights | Increased relative weights of kidneys, brain, and testes (correlated with decreased body weight).[1] |
| Hematology & Serum Chemistry | No effects observed.[1] |
| Morphology | No changes found.[1] |
Experimental Protocols
Three-Month Intravenous Safety Evaluation in Rats
-
Animal Model: Rats[1]
-
Administration Route: Intravenous[1]
-
Dosages: 1, 4, 12, or 30 mg/kg/day[1]
-
Duration: Up to three months[1]
-
Parameters Assessed: Clinical signs, mortality, body weight, food consumption, hematology, serum chemistry, organ weights, and morphology.[1]
Investigation of Effects on Canine Vascular Smooth Muscle
-
Animal Model: Dogs[2]
-
Methodology:
-
Rings of canine arteries and veins were suspended for isometric tension recording.[2]
-
Contractile responses to various agents (norepinephrine, methoxamine, etc.) were measured in the presence of buflomedil.[2]
-
The influence of endothelium removal and chemical sympathectomy was assessed.[2]
-
Strips of canine saphenous veins were superfused after incubation with [3H]norepinephrine to measure its efflux.[2]
-
The vasoconstrictor response to norepinephrine (B1679862) and angiotensin II was evaluated in the perfused gracilis muscle of anesthetized dogs.[2]
-
Mechanism of Action & Signaling Pathways
Animal studies suggest that this compound's primary mechanism of action involves the blockage of alpha-adrenoceptors.[2] Experiments in dogs have shown that buflomedil inhibits contractile responses to alpha-adrenergic agonists like norepinephrine in vascular smooth muscle.[2] It appears to be a non-selective antagonist for alpha-1 and alpha-2 adrenoceptor subtypes.[2] The presence of adrenergic nerve endings seems to enhance its postjunctional inhibitory effects.[2]
Caption: Proposed mechanism of Buflomedil HCl action.
The following diagram illustrates a generalized experimental workflow for assessing the effect of buflomedil on vascular smooth muscle.
Caption: Workflow for vascular smooth muscle experiments.
References
Investigating Buflomedil Hydrochloride as an alternative to Nifedipine in vasodilation studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Buflomedil (B1668037) Hydrochloride and Nifedipine (B1678770), two vasoactive compounds, with a focus on their mechanisms of action and performance in vasodilation studies. The information presented herein is intended to assist researchers in selecting the appropriate agent for their experimental needs.
Introduction
Vasodilation, the widening of blood vessels, is a critical physiological process and a key therapeutic target in various cardiovascular diseases. Buflomedil Hydrochloride and Nifedipine are two drugs that induce vasodilation, albeit through different primary mechanisms. Nifedipine is a well-established dihydropyridine (B1217469) calcium channel blocker, while this compound is primarily classified as an alpha-adrenoceptor antagonist with secondary weak calcium channel modulating effects.[1][2] This guide explores the experimental data supporting their roles in vasodilation to offer a clear comparison for research and development purposes.
Mechanism of Action
This compound exerts its vasodilatory effects through a multi-faceted approach. Its primary mechanism is the non-selective blockade of alpha-1 and alpha-2 adrenergic receptors on vascular smooth muscle.[1] By inhibiting the binding of endogenous vasoconstrictors like norepinephrine (B1679862) and epinephrine (B1671497) to these receptors, Buflomedil prevents the initiation of the signaling cascade that leads to smooth muscle contraction.[1][3] Additionally, Buflomedil has been shown to have a weak inhibitory effect on calcium channels, further contributing to vasodilation by reducing the influx of extracellular calcium required for muscle contraction.[2]
Nifedipine , on the other hand, is a potent and selective blocker of L-type voltage-gated calcium channels in vascular smooth muscle cells.[4] The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling of vascular smooth muscle. By blocking these channels, Nifedipine directly inhibits the rise in intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.[4]
Quantitative Performance Data
The following table summarizes the available quantitative data on the vasodilatory and related activities of this compound and Nifedipine from in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values should be interpreted with this in mind.
| Parameter | This compound | Nifedipine | Experimental Model | Agonist | Reference |
| IC50 | 1 ± 0.5 µM | 2.76 ± 0.79 nM | In vitro platelet aggregation | Epinephrine | [5] |
| IC50 | Not Available | 1.83 ± 1.3 nM | Isolated rat aorta strip | KCl (27.5 mM) | |
| pIC50 | Not Available | 7.78 | Human vascular preparations | KCl (62 mM) |
Note: The IC50 value for Buflomedil reflects its alpha-2 adrenergic antagonistic activity on platelets, which is a key component of its overall vascular effect. The pIC50 for Nifedipine of 7.78 corresponds to an IC50 of approximately 16.6 nM.
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This in vitro method is a standard for assessing the vasodilatory or vasoconstrictive properties of pharmacological compounds.
Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted isolated arterial rings.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Agonists for pre-contraction (e.g., Phenylephrine for alpha-adrenoceptor studies, Potassium Chloride (KCl) for depolarization-induced contraction)
-
Test compounds (this compound, Nifedipine)
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length. For endothelium-denuded studies, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen gas. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Viability Check: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes. After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to check for viability.
-
Pre-contraction: After a washout period, induce a stable submaximal contraction with an appropriate agonist.
-
For studying alpha-adrenoceptor antagonism (relevant for Buflomedil), use an alpha-agonist like Phenylephrine (e.g., 1 µM).
-
For studying calcium channel blockade (relevant for Nifedipine), use a high concentration of KCl (e.g., 60 mM) to depolarize the cell membrane and open voltage-gated calcium channels.
-
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound (Buflomedil or Nifedipine) in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of vasodilation for this compound and Nifedipine, and a typical experimental workflow for their comparison.
References
- 1. nbinno.com [nbinno.com]
- 2. Buflomedil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in peripheral and cerebral vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta | MDPI [mdpi.com]
- 4. In vitro studies of the effect of buflomedil on platelet responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effects of nifedipine and cromakalim on isolated rat bladder tissue and aorta strip] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Buflomedil Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Buflomedil Hydrochloride, a vasoactive drug, is crucial to ensure laboratory safety, protect the environment, and maintain regulatory compliance. Improper disposal can lead to contamination of water supplies and harm to wildlife and human health.[1] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Identification and Assessment
Before handling, it is essential to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[2][3]
-
Causes skin irritation (Category 2).[2]
-
Causes serious eye irritation (Category 2A).[2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[2]
All personnel handling this compound must be trained on its hazards and the proper use of personal protective equipment (PPE).[4][5]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards.[6]
-
Hand Protection: Chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[6]
Segregation and Collection of this compound Waste
Proper segregation is the first and most critical step in waste management.[7][8]
-
Do not mix this compound waste with non-hazardous or general laboratory trash.
-
Solid Waste: This includes expired or unused pure compounds, contaminated lab materials (e.g., weighing paper, gloves, wipes), and contaminated PPE.[9]
-
Liquid Waste: This includes solutions containing this compound.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.[8]
Labeling of Waste Containers
All waste containers must be accurately and clearly labeled.[7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
Storage of this compound Waste
Waste must be stored safely in the laboratory at or near the point of generation.[10]
-
Store in a designated, well-ventilated area away from heat sources and direct sunlight.[7]
-
Ensure containers are kept closed except when adding waste.[7]
-
Use secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[8][10]
-
Regulations may limit the amount of time hazardous waste can be stored on-site (e.g., 90 days in some jurisdictions) before it must be transported to a licensed disposal facility.[9]
Disposal Procedure
The disposal of this compound waste must comply with all federal, state, and local regulations.[6] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][4]
-
Never dispose of this compound down the sink or in the regular trash. [7][11] This is strictly prohibited for hazardous chemicals and pharmaceuticals. The EPA's Subpart P rule specifically bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department. They will provide specific instructions for waste pickup and disposal.[5]
-
Arrange for collection by a licensed professional waste disposal company. [6] Your EHS department will typically manage this process. Most pharmaceutical waste is treated at a permitted facility, often through incineration.[4][12]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [9] |
| Maximum Container Weight | Should be compatible with manual handling regulations (e.g., max 15 kg). | [7] |
| On-site Storage Time Limit | Varies by jurisdiction; a common limit is 90 days. | [9] |
Experimental Protocols
The proper disposal of this compound is a procedural safety protocol rather than an experimental one. Therefore, no experimental methodologies are cited. The procedure is dictated by established hazardous waste management regulations and best practices.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C17H26ClNO4 | CID 6420013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. vumc.org [vumc.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. securewaste.net [securewaste.net]
Personal protective equipment for handling Buflomedil Hydrochloride
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with Buflomedil Hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Chemical Identifier:
Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[3][5] It can also cause skin irritation (Category 2) and serious eye irritation (Category 2A).[3] Additionally, it may cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on a risk assessment for handling the solid form of the chemical in a laboratory setting.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Inspect gloves before use and use proper glove removal technique to avoid skin contact.[2] |
| Body Protection | Laboratory coat. | Choose body protection according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask. | Required where dusts are generated and nuisance levels are present.[2] Not generally required if handling in a well-ventilated area. |
Operational and Disposal Plans
Handling and Storage:
-
Provide appropriate exhaust ventilation at places where dust is formed.[2][3]
-
Keep the container tightly sealed in a cool, well-ventilated area.[3]
-
The recommended storage temperature is 4°C, sealed and away from direct sunlight.[3]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Flush eyes with water as a precaution.[2] Remove contact lenses if present and easy to do so, and continue rinsing.[3]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Spill and Disposal Procedures:
-
Spill Containment: Evacuate personnel to safe areas.[2] Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Spill Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]
-
Disposal: Dispose of unused product by offering it to a licensed, professional waste disposal company.[2] Contaminated packaging should be disposed of in the same manner as the unused product.
Experimental Workflow: Handling and Disposal of this compound
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
